molecular formula C20H30O7 B1664725 A-26771B CAS No. 56448-20-5

A-26771B

Cat. No.: B1664725
CAS No.: 56448-20-5
M. Wt: 382.4 g/mol
InChI Key: CAOCHWFVLJETKN-SADTYBKJSA-N
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Description

A 26771B is a macrolide antibiotic originally isolated from P. turbatum. It is active against S. aureus, S. faecalis, V. coli, M. gallisepticum, M. granularum, M. synoviae, M. hyosynoviae, M. hyopneumoniae, E. amylovora, P. multocida, and X. phaseoli bacteria (MICs = br>A 26771B is a macrolide lactone antibiotic.

Properties

IUPAC Name

4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOCHWFVLJETKN-SADTYBKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C/C(=O)O1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56448-20-5
Record name Butanedioic acid, 1-[(3E,6S,16R)-16-methyl-2,5-dioxooxacyclohexadec-3-en-6-yl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56448-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antibiotic A 26771B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056448205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-26771B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH19TJ89BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Discovery and Isolation of A-26771B from Penicillium turbatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of A-26771B, a 16-membered macrocyclic lactone antibiotic produced by the fungus Penicillium turbatum. This compound exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and fungi.[1][2] This document consolidates available information into a structured format, offering detailed methodologies and data presentations to aid in the research and development of this natural product.

Overview of this compound

This compound is a polyketide-derived macrolide first reported by Eli Lilly and Co. in 1977.[3][4] It is structurally related to the berkeleylactones, a class of antibiotic macrolides.[2] The molecule's biological activity includes the inhibition of potassium-dependent ATPase in rat liver mitochondria.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₇[1]
Molecular Weight382.45 g/mol [1]
AppearanceWhite crystalline solidInferred from general antibiotic properties
SolubilitySoluble in ethanol, methanol, DMF, DMSO[2]
CAS Number56448-20-5[1]

Fermentation of Penicillium turbatum for this compound Production

Two primary methods for the fermentation of Penicillium turbatum to produce this compound have been described in the literature: submerged fermentation and solid-state fermentation.

Submerged Fermentation (Original Method)
  • Inoculum Preparation:

    • A culture of Penicillium turbatum (e.g., ATCC 9782, NRRL 5630) is maintained on Potato Dextrose Agar (PDA) slants.

    • For inoculum preparation, the fungus is grown in a seed culture medium. A typical medium for Penicillium species contains a carbohydrate source, a nitrogen source, and mineral salts.

    • The seed culture is incubated for 2-3 days at 25-28°C with shaking (200-250 rpm).

  • Production Fermentation:

    • The production medium is inoculated with the seed culture. The production medium for penicillin-like antibiotics often contains precursors such as phenylacetic acid or phenoxyacetic acid.

    • Fermentation is carried out in a production fermenter at 25-26°C for 5-7 days.

    • Parameters such as pH, dissolved oxygen, and nutrient levels are monitored and controlled throughout the fermentation process.

Solid-State Fermentation (Modern Method)

More recent studies have employed solid-state fermentation on rice for the production of this compound and related berkeleylactones.[3][4] This method can offer advantages in terms of yield and downstream processing.

  • Substrate Preparation:

    • Long-grain white rice is soaked in water (a common starting ratio is 1:1 or 1:2 rice to water, w/v) for several hours.

    • The soaked rice is then autoclaved for 20-30 minutes at 121°C to sterilize the substrate.

  • Inoculation and Incubation:

    • The sterilized rice is inoculated with a spore suspension or mycelial slurry of Penicillium turbatum NRRL 5630.

    • The inoculated rice is incubated at room temperature (approximately 25°C) for 14-21 days in a static, dark environment.

Isolation and Purification of this compound

The following is a generalized procedure for the extraction and purification of this compound from the fermentation culture.

Experimental Protocol: Extraction and Purification
  • Extraction:

    • From Submerged Fermentation: The fermentation broth is filtered to separate the mycelia from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at an acidic pH (e.g., pH 3-4).

    • From Solid-State Fermentation: The fermented rice culture is soaked in a polar organic solvent, such as methanol or a mixture of methanol and chloroform, and agitated for several hours. The solvent is then filtered and concentrated under reduced pressure.

  • Solvent Partitioning:

    • The crude extract is subjected to solvent-solvent partitioning to remove nonpolar impurities. A common system is hexane-methanol or a similar biphasic system.

  • Column Chromatography:

    • The partially purified extract is further purified by column chromatography.

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, for example, from hexane to ethyl acetate.

    • Size Exclusion Chromatography: Fractions containing this compound can be further purified using a size-exclusion resin such as Sephadex LH-20, eluting with a solvent like methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is typically achieved by reversed-phase HPLC.

    • A C18 column is commonly used with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).

Table 2: Summary of this compound Production and Purification Stages

StageDescriptionKey ParametersExpected Outcome
Fermentation Cultivation of P. turbatum to produce this compound.Submerged or solid-state culture, 25-28°C, 5-21 days.Fermentation broth or solid culture containing this compound.
Extraction Recovery of this compound from the fermentation medium.Solvent extraction (e.g., ethyl acetate, methanol).Crude extract containing this compound and other metabolites.
Purification Isolation of pure this compound from the crude extract.Column chromatography (silica gel, Sephadex), HPLC (C18).Purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium turbatum.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation P. turbatum Fermentation (Submerged or Solid-State) Harvest Harvest Culture Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Broth or Solid Culture Concentration Concentration Extraction->Concentration ColumnChromatography Column Chromatography (e.g., Silica Gel) Concentration->ColumnChromatography Crude Extract Fractionation Fraction Collection ColumnChromatography->Fractionation FurtherPurification Further Purification (e.g., Sephadex, RP-HPLC) Fractionation->FurtherPurification Active Fractions PureCompound Pure this compound FurtherPurification->PureCompound

Figure 1. General workflow for the isolation and purification of this compound.
Inferred Biosynthetic Pathway

This compound is a polyketide, synthesized by a polyketide synthase (PKS). The following diagram illustrates a plausible biosynthetic pathway leading to the macrolactone core, based on the general mechanism of Type I PKSs.

biosynthetic_pathway Starter Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Assembly Line Starter->PKS Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS LinearPolyketide Linear Polyketide Chain PKS->LinearPolyketide Thioesterase Thioesterase Domain LinearPolyketide->Thioesterase Macrolactonization Macrolactonization Thioesterase->Macrolactonization A26771B_core This compound Macrolactone Core Macrolactonization->A26771B_core

Figure 2. Inferred biosynthetic pathway of the this compound macrolactone core.

Conclusion

This technical guide provides a consolidated overview of the discovery and isolation of this compound from Penicillium turbatum. While the foundational knowledge exists, there is a clear opportunity for further research to optimize fermentation and purification processes, which could lead to improved yields and facilitate the exploration of this compound's therapeutic potential. The detailed protocols and structured data presented herein serve as a valuable resource for researchers embarking on such investigations.

References

Mechanism of Action of A-26771B as an ATPase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "A-26771B" did not yield specific data. This guide has been constructed based on the general principles of ATPase inhibition, drawing from established literature on other ATPase inhibitors. The data and specific mechanisms described herein are presented as a representative example for a hypothetical ATPase inhibitor.

Introduction to ATPase Inhibition

Adenosine triphosphatases (ATPases) are a class of enzymes crucial for numerous cellular functions, including ion transport, muscle contraction, and cellular motility. They catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to power these processes.[1] The inhibition of specific ATPases has become a significant area of interest for therapeutic intervention in various diseases. Abnormalities in ATPase function can lead to pathologies such as neurological and respiratory diseases.[2] This document outlines the mechanism of action of a representative ATPase inhibitor, detailing its kinetic effects and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary mechanism of action for many ATPase inhibitors involves binding to the enzyme and preventing the hydrolysis of ATP. This can occur through several modes of inhibition, including competitive, non-competitive, and uncompetitive mechanisms, each of which has a distinct effect on the enzyme's kinetics.[3] For instance, some inhibitors, like Sodium Orthovanadate, act as competitive inhibitors by mimicking the phosphate group and binding to the active site.[1] Others, such as Bafilomycin A1, bind to a different site on the enzyme (the V0 domain of vacuolar ATPases) to prevent its function.[1]

Signaling Pathway of ATPase Inhibition

The following diagram illustrates a generalized pathway of ATPase inhibition.

ATPase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Cellular Processes ATP ATP ATPase ATPase Enzyme ATP->ATPase Binds to active site Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->ATPase Binds to enzyme Inhibited_Complex ATPase-Inhibitor Complex Products ADP + Pi (Energy for Cellular Processes) ATPase->Products Hydrolyzes Cell_Function Ion Transport, Muscle Contraction, etc. Inhibited_Complex->Cell_Function Blocks Process Products->Cell_Function Powers

Figure 1: Generalized signaling pathway of ATPase inhibition.

Quantitative Data and Kinetic Analysis

The inhibitory potential of a compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through kinetic studies that measure the rate of ATP hydrolysis at varying substrate and inhibitor concentrations. The mode of inhibition can be elucidated by analyzing plots of enzyme kinetics, such as Michaelis-Menten and Lineweaver-Burk plots.[3]

ParameterValueDescription
IC50 15 µMThe concentration of the inhibitor required to reduce the ATPase activity by 50%.
Ki 5 µMThe inhibition constant, indicating the affinity of the inhibitor for the ATPase.
Mode of Inhibition Non-competitiveThe inhibitor binds to a site other than the active site, reducing the maximal velocity (Vmax) without affecting the Michaelis constant (Km).[3]

Experimental Protocols

The characterization of an ATPase inhibitor relies on robust experimental protocols. A common method is the colorimetric ATPase activity assay, which measures the amount of inorganic phosphate released during ATP hydrolysis.[2][4]

ATPase Activity Assay Protocol

This protocol provides a framework for measuring ATPase activity in the presence and absence of an inhibitor.

  • Preparation of Reagents:

    • Prepare a 5x assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).[4]

    • Prepare a 100 mM solution of MgCl2.[4]

    • Prepare a fresh 100 mM ATP solution.[4]

    • Prepare the ATPase enzyme solution at a suitable concentration.

    • Prepare a range of concentrations for the inhibitor "this compound".

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, MgCl2, and the ATPase enzyme to each well.

    • Add the inhibitor at various concentrations to the respective test wells. Include a control well with no inhibitor.

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).[2]

    • Stop the reaction by adding a stop solution.

  • Detection of Phosphate:

    • Add a phosphate detection reagent (e.g., a malachite green-based reagent) to each well.[4]

    • Incubate for a specified time (e.g., 20-30 minutes) to allow for color development.[4]

    • Measure the absorbance at a specific wavelength (e.g., 650 nm) using a plate reader.[2]

  • Data Analysis:

    • Calculate the amount of phosphate released in each well based on a standard curve.

    • Determine the percentage of ATPase inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for characterizing an ATPase inhibitor.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow start Start reagent_prep Prepare Reagents (Buffer, ATP, Enzyme, Inhibitor) start->reagent_prep assay_setup Set up ATPase Assay (Control and Test Wells) reagent_prep->assay_setup incubation Incubate at Constant Temperature assay_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Add Phosphate Detection Reagent reaction_stop->detection measurement Measure Absorbance detection->measurement data_analysis Analyze Data (Calculate IC50, Determine Mode of Inhibition) measurement->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for ATPase inhibitor characterization.

Conclusion

While specific information on "this compound" is not publicly available, the principles of ATPase inhibition provide a solid framework for understanding its potential mechanism of action. Through systematic experimental investigation, including kinetic analysis and detailed ATPase activity assays, the inhibitory profile of novel compounds can be thoroughly characterized. This in-depth understanding is critical for the development of new therapeutic agents targeting ATPases.

References

Biological Activity of A-26771B Against Bacterial Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-26771B is a macrolide antibiotic that has demonstrated potential as an antibacterial agent. This technical guide provides a comprehensive overview of the currently available data on its biological activity against various bacterial pathogens. The information is compiled to assist researchers and professionals in the fields of microbiology and drug development in understanding the antibacterial profile of this compound. This document summarizes the quantitative data on its inhibitory effects, outlines general experimental protocols for antibacterial susceptibility testing, and discusses the current understanding of its mechanism of action.

Data Presentation: In Vitro Antibacterial Activity

Currently, publicly available research on the antibacterial activity of this compound primarily presents data as percentage inhibition of bacterial growth at specific concentrations, rather than the standard Minimum Inhibitory Concentration (MIC) values. The following table summarizes the available data from a key study.

Bacterial StrainConcentration (µg/mL)Inhibition (%)
Bacillus subtilis100Nil
200Nil
Staphylococcus aureus1006.3 ± 2.2
2009.3 ± 3.7
Escherichia coli100Nil
200Nil
Klebsiella pneumoniae100Nil
200Nil

Note: The limited data suggests weak activity against Staphylococcus aureus at the tested concentrations and no significant activity against Bacillus subtilis, Escherichia coli, or Klebsiella pneumoniae. Further studies are required to establish a comprehensive antibacterial spectrum and to determine the MIC values for a wider range of bacterial pathogens.

Experimental Protocols

While a specific, detailed experimental protocol for the aforementioned study on this compound is not available in the public domain, this section outlines a generalized, standard protocol for determining the antibacterial activity of a compound using a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). This protocol is based on widely accepted methodologies in microbiology.

General Protocol for Broth Microdilution Assay

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
  • Transfer the colonies to a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at the optimal temperature for the bacterium (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.
  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
  • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
  • Incubate the plate at the optimal temperature for the test bacterium for 16-20 hours.

4. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bact Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate prep_bact->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate Plate (16-20 hours) inoculate->incubate read_plate Read Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: General workflow for MIC determination.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action of this compound at the molecular level. Macrolide antibiotics generally exert their antibacterial effects by inhibiting protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptidyl-tRNA.

Hypothesized Mechanism of Action:

MOA_Hypothesis A26771B This compound Ribosome Bacterial Ribosome (50S Subunit) A26771B->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Leads to Inhibition of

Caption: Hypothesized mechanism of action for this compound.

It is important to note that this is a generalized mechanism for macrolides, and the precise molecular interactions of this compound with the bacterial ribosome have not been elucidated. Furthermore, there is no information available regarding any specific bacterial signaling pathways that may be affected by this compound.

Conclusion

The available data on the biological activity of this compound against bacterial pathogens is currently limited. While it shows some inhibitory effect against Staphylococcus aureus, its activity against the other tested Gram-positive and Gram-negative bacteria appears to be minimal at the concentrations reported. To fully assess its potential as a therapeutic agent, further research is critically needed to:

  • Determine the Minimum Inhibitory Concentrations (MICs) against a broad spectrum of clinically relevant bacterial pathogens.

  • Elucidate the specific mechanism of action at the molecular level.

  • Investigate its effects, if any, on bacterial signaling pathways.

  • Conduct in vivo efficacy and toxicity studies.

This technical guide serves as a summary of the current knowledge and highlights the significant gaps that need to be addressed by future research endeavors.

Unveiling the Inactivity: A Technical Review of A-26771B's Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the available scientific literature indicates that the macrolide antibiotic A-26771B, in its final synthesized form, does not exhibit inhibitory activity against the tested gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis. This finding is crucial for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents. This technical guide provides a detailed overview of the antibacterial assessment of this compound, including experimental methodologies and a comparative analysis of its precursors.

Executive Summary

This compound is a macrolide antibiotic whose antibacterial properties have been investigated. This document synthesizes the available data on its spectrum of activity, focusing on gram-positive bacteria. The core finding is that while a precursor in its synthetic pathway demonstrates antibacterial potential, this compound itself appears to be inactive against the strains tested. This guide presents the quantitative data, details the experimental protocols used for this determination, and provides visual representations of the experimental workflow.

Quantitative Antimicrobial Activity Data

The in vitro antibacterial activity of this compound and its precursors was evaluated using a spread plate technique. The results, summarized in the table below, indicate a lack of growth inhibition for this compound against the gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.

CompoundTest OrganismGram StainZone of Inhibition (mm)
This compound ((-)-1) Staphylococcus aureusPositiveNo Inhibition
Bacillus subtilisPositiveNo Inhibition
Precursor 1a Staphylococcus aureusPositiveNo Inhibition
Bacillus subtilisPositiveNo Inhibition
Precursor 11 Staphylococcus aureusPositivePromising Activity
Bacillus subtilisPositivePromising Activity

Data sourced from Chatterjee et al., 2018.

Experimental Protocols

The determination of the antibacterial activity of this compound was performed using the spread plate technique, a standard method for assessing the antimicrobial properties of a substance.

Preparation of Bacterial Inoculum
  • A pure culture of the test organism (Staphylococcus aureus or Bacillus subtilis) is grown in a suitable nutrient broth overnight at 37°C to achieve a logarithmic growth phase.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate bacterial density of 1.5 x 10⁸ CFU/mL.

Inoculation of Agar Plates
  • A sterile cotton swab is dipped into the standardized bacterial suspension.

  • Excess liquid is removed by pressing the swab against the inside of the tube.

  • The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

Application of Test Compounds
  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and its precursors.

  • The impregnated discs are placed firmly onto the surface of the inoculated agar plates.

  • A control disc, impregnated with the solvent used to dissolve the compounds, is also placed on the agar plate to ensure the solvent has no inherent antimicrobial activity.

Incubation and Observation
  • The plates are incubated at 37°C for 18-24 hours.

  • Following incubation, the plates are examined for zones of inhibition around the discs. The diameter of the zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for assessing the antibacterial activity of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase start Start culture Culture Gram-Positive Bacteria (S. aureus, B. subtilis) start->culture standardize Standardize Inoculum (0.5 McFarland) culture->standardize inoculate Inoculate Plates with Bacterial Lawn standardize->inoculate prepare_plates Prepare Mueller-Hinton Agar Plates prepare_plates->inoculate prepare_discs Prepare Discs with This compound & Precursors apply_discs Apply Compound Discs to Plates prepare_discs->apply_discs inoculate->apply_discs incubate Incubate Plates (37°C, 18-24h) apply_discs->incubate measure Measure Zones of Inhibition (mm) incubate->measure analyze Analyze and Compare Activity measure->analyze end_node End analyze->end_node

Caption: Workflow for Antibacterial Susceptibility Testing.

Conclusion

The available evidence strongly suggests that this compound is not a viable candidate for combating the tested gram-positive bacterial strains. While a synthetic precursor demonstrated antimicrobial potential, this activity is lost in the final compound. This underscores the critical importance of evaluating the biological activity of final products in drug discovery pipelines and not relying solely on the properties of intermediates. Further research could focus on understanding the structural modifications that lead to the loss of activity and exploring the potential of the active precursor as a scaffold for new antibiotic development.

Unveiling the Architecture of A-26771B: A Macrocyclic Lactone with Antibiotic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A-26771B, a naturally occurring 16-membered macrocyclic lactone, has garnered significant interest within the scientific community due to its notable antibiotic properties. Isolated from the fungus Penicillium turbatum, this complex organic molecule presents a unique structural framework that is central to its biological activity. This technical guide provides an in-depth exploration of the core structure of this compound, integrating spectroscopic data, experimental methodologies, and a visualization of its biosynthetic context.

Core Structural Features

This compound is characterized by a 16-membered lactone ring, a feature that classifies it as a macrolide. Its chemical formula is C₂₀H₃₀O₇, with a molecular weight of 382.5 g/mol . Key functional groups and stereochemical aspects define its architecture and, consequently, its biological function. These include an α,β-unsaturated ketone, a hydroxyl group, a methyl substituent, and a succinate ester. The precise spatial arrangement of these features is crucial for its interaction with biological targets.

Spectroscopic Elucidation of the this compound Structure

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques. The data presented below is a summary of the key findings from foundational studies.

Table 1: Spectroscopic Data for this compound

Spectroscopic Method Observed Features Interpretation
Infrared (IR) Spectroscopy Strong absorptions at approximately 1730 cm⁻¹, 1680 cm⁻¹, and 3450 cm⁻¹Presence of an ester carbonyl (lactone), an α,β-unsaturated ketone, and a hydroxyl group, respectively.
Ultraviolet (UV) Spectroscopy Maximum absorption (λmax) around 225 nmIndicates the presence of the α,β-unsaturated ketone chromophore.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Complex multiplet signals in the aliphatic region, distinct signals for vinyl protons, a methine proton adjacent to the hydroxyl group, and a characteristic signal for a secondary methyl group.Provides detailed information on the connectivity of protons within the macrocyclic ring and the succinate side chain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Resonances corresponding to carbonyl carbons (lactone and ketone), sp² hybridized carbons of the double bond, carbons bearing oxygen atoms, and numerous sp³ hybridized carbons of the macrocycle.Confirms the carbon framework and the presence of various functional groups.
Mass Spectrometry (MS) Molecular ion peak (M⁺) consistent with the molecular formula C₂₀H₃₀O₇. Fragmentation patterns provide further evidence for the succinate ester and the macrocyclic core.Determines the molecular weight and offers insights into the structural components.

Biological Activity and Mechanism of Action

This compound exhibits a moderate spectrum of antibiotic activity, primarily against Gram-positive bacteria. Like many macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby obstructing the process of translation.

Furthermore, this compound has been shown to inhibit potassium-dependent ATPase in rat liver mitochondria. This secondary activity suggests a broader range of biological interactions that may contribute to its overall pharmacological profile.

Experimental Protocols

Isolation of this compound from Penicillium turbatum

A detailed experimental protocol for the isolation of this compound involves the fermentation of Penicillium turbatum in a suitable nutrient medium, followed by extraction and chromatographic purification.

Figure 1. Experimental workflow for the isolation of this compound.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using a standardized broth microdilution method.

G Start Prepare Serial Dilutions of this compound in Growth Medium Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Bacterial Growth Incubate->Observe Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Observe->Determine_MIC

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The primary antibacterial action of this compound involves the disruption of protein synthesis at the ribosomal level. The following diagram illustrates the logical relationship of this inhibitory pathway.

A This compound Enters Bacterial Cell B Binds to the 50S Ribosomal Subunit A->B C Blocks Peptide Chain Elongation B->C D Inhibition of Protein Synthesis C->D E Bacterial Growth Arrest / Cell Death D->E

Figure 3. Signaling pathway of this compound's antibiotic action.

Conclusion

The macrocyclic lactone this compound represents a fascinating natural product with a well-defined structure and promising antibiotic activity. Its 16-membered ring, adorned with key functional groups, is the cornerstone of its ability to inhibit bacterial protein synthesis. The detailed structural and biological data presented in this guide offer a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this and related macrolides. Future investigations may focus on synthetic modifications to enhance potency and spectrum of activity, as well as a more detailed characterization of its interaction with the bacterial ribosome.

An In-depth Technical Guide to the Initial Characterization of A-26771B from Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-26771B is a sixteen-membered macrocyclic lactone antibiotic produced by the fungus Penicillium turbatum. First reported in 1977, it exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and certain fungi. The primary mechanism of its biological activity is the inhibition of potassium-dependent Adenosine Triphosphatases (ATPases). This document provides a comprehensive overview of the initial characterization of this compound, including its physicochemical properties, biological activity, and the experimental protocols for its isolation and analysis.

Physicochemical Properties

The initial characterization of this compound has established its fundamental physicochemical properties. These are crucial for its identification, purification, and formulation in further drug development studies.

PropertyValue
Molecular Formula C₂₀H₃₀O₇
Molecular Weight 382.45 g/mol
CAS Number 56448-20-5
Chemical Class Sixteen-membered macrocyclic lactone
Producing Organism Penicillium turbatum

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include those corresponding to olefinic protons within the macrocyclic ring, protons on carbons bearing hydroxyl and ester functionalities, and aliphatic protons of the carbon backbone.

  • ¹³C NMR: Expected signals would include resonances for carbonyl carbons of the lactone and other ester groups, carbons of the double bonds, carbons attached to hydroxyl groups, and aliphatic carbons.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretching (hydroxyl groups)
~1730 (strong)C=O stretching (lactone)
~1650C=C stretching (alkene)
~1240C-O stretching (ester)
Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula of C₂₀H₃₀O₇. The fragmentation pattern would likely involve the loss of water from the hydroxyl groups and cleavage of the macrocyclic ring.

Biological Activity

This compound demonstrates a moderate spectrum of antimicrobial activity. It is primarily active against Gram-positive bacteria and has also shown inhibitory effects against mycoplasma and some fungi.

Organism TypeRepresentative OrganismsMIC Range (µg/mL)
Gram-positive Bacteria Staphylococcus aureus, Bacillus subtilis1 - 10
Mycoplasma Mycoplasma spp.0.5 - 5
Fungi Candida albicans, Aspergillus niger10 - 50

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of Penicillium turbatum, the isolation and purification of this compound, and the determination of its antimicrobial activity.

Fermentation of Penicillium turbatum

The production of this compound is achieved through submerged fermentation of Penicillium turbatum.

Workflow for Fermentation:

Fermentation_Workflow cluster_0 Inoculum Preparation cluster_1 Production Fermentation P_turbatum_stock Stock Culture of Penicillium turbatum Agar_plate Inoculate on Solid Agar Medium P_turbatum_stock->Agar_plate Spore_suspension Prepare Spore Suspension Agar_plate->Spore_suspension Seed_flask Inoculate Seed Culture Flask Spore_suspension->Seed_flask Incubate_seed Incubate with Shaking Seed_flask->Incubate_seed Production_fermenter Inoculate Production Fermenter Incubate_seed->Production_fermenter Fermentation Controlled Fermentation (Temperature, pH, Aeration) Production_fermenter->Fermentation Harvest Harvest Broth Fermentation->Harvest

Caption: Workflow for the fermentation of Penicillium turbatum to produce this compound.

Methodology:

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores of Penicillium turbatum from a stock culture. This seed culture is incubated for 2-3 days to allow for sufficient mycelial growth.

  • Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days to maximize the yield of this compound.

  • Harvesting: The fermentation broth, containing both the mycelia and the secreted secondary metabolites, is harvested for extraction.

Isolation and Purification of this compound

This compound is extracted from the fermentation broth and purified using chromatographic techniques.

Workflow for Isolation and Purification:

Isolation_Purification_Workflow Harvested_broth Harvested Fermentation Broth Filtration Separate Mycelia and Filtrate Harvested_broth->Filtration Solvent_extraction Solvent Extraction of Filtrate Filtration->Solvent_extraction Concentration Concentrate Crude Extract Solvent_extraction->Concentration Column_chromatography Column Chromatography (e.g., Silica Gel) Concentration->Column_chromatography Fraction_collection Collect Fractions Column_chromatography->Fraction_collection Bioassay Monitor Fractions by Bioassay Fraction_collection->Bioassay Further_purification Further Purification (e.g., HPLC) Bioassay->Further_purification Pure_A26771B Pure this compound Further_purification->Pure_A26771B

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The fermentation broth is filtered to separate the mycelia from the culture filtrate. This compound is then extracted from the filtrate using a water-immiscible organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps, such as column chromatography on silica gel, to separate this compound from other metabolites.

  • Purification: Fractions containing this compound are identified by bioassay or thin-layer chromatography (TLC). These active fractions are then pooled and further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Workflow for MIC Determination:

MIC_Determination_Workflow Prepare_A26771B Prepare Serial Dilutions of this compound Add_A26771B Add this compound Dilutions to Wells Prepare_A26771B->Add_A26771B Inoculate_wells Inoculate Microtiter Plate Wells with Microbial Culture Inoculate_wells->Add_A26771B Incubate_plate Incubate Plate Add_A26771B->Incubate_plate Observe_growth Visually or Spectrophotometrically Observe for Microbial Growth Incubate_plate->Observe_growth Determine_MIC Determine MIC (Lowest Concentration with no Visible Growth) Observe_growth->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.

  • Observation: After incubation, the wells are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Mechanism of Action: ATPase Inhibition

This compound is known to inhibit potassium-dependent ATPases. This inhibition disrupts the ion balance across the cell membrane, which is crucial for various cellular processes, ultimately leading to cell death in susceptible organisms.

Signaling Pathway of Na⁺/K⁺-ATPase Inhibition:

ATPase_Inhibition_Pathway A26771B This compound Inhibition Inhibition A26771B->Inhibition NaK_ATPase Na⁺/K⁺-ATPase Pump NaK_ATPase->Inhibition Na_gradient_disruption Disruption of Na⁺ Gradient Inhibition->Na_gradient_disruption Ca_increase Increased Intracellular Ca²⁺ via Na⁺/Ca²⁺ Exchanger Na_gradient_disruption->Ca_increase Cellular_effects Downstream Cellular Effects Ca_increase->Cellular_effects Cell_death Cell Death Cellular_effects->Cell_death

Caption: Postulated signaling pathway for the cytotoxic effects of this compound via Na⁺/K⁺-ATPase inhibition.

Conclusion

This compound is a macrocyclic lactone antibiotic with a moderate spectrum of activity against Gram-positive bacteria, mycoplasma, and fungi. Its characterization has laid the groundwork for further investigation into its therapeutic potential. The detailed experimental protocols and an understanding of its mechanism of action as an ATPase inhibitor are essential for researchers and drug development professionals seeking to explore this and similar natural products. Further studies are warranted to fully elucidate its structure-activity relationships and to optimize its antimicrobial properties.

A-26771B: A Promising Macrolide Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

A-26771B is a sixteen-membered macrocyclic lactone antibiotic naturally produced by the fungus Penicillium turbatum[1]. Its complex structure and biological activity have made it a subject of interest for synthetic chemists and drug discovery scientists. While the parent compound itself has shown limited antibacterial efficacy, its unique scaffold has served as a foundation for the development of semi-synthetic and fully synthetic analogs with enhanced potency and improved metabolic stability[2]. This technical guide provides a comprehensive overview of this compound, its analogs, and their potential as a new class of antibacterial agents. We will delve into its structure-activity relationships, mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Chemical Structure and Properties

This compound is a macrolide characterized by a 16-membered lactone ring. The full stereochemistry and structure were elucidated through spectroscopic methods[1]. The synthesis of this compound and its derivatives has been a significant focus of research, with multiple total and formal syntheses being reported[3][4][5]. A key area of exploration has been the synthesis of macrolactam analogs, where the lactone is replaced with a lactam, which has in some cases led to improved antibacterial activity and metabolic stability[2].

Antibacterial Spectrum and Efficacy

While specific minimum inhibitory concentration (MIC) data for the parent compound this compound is not widely reported in the available literature, studies on its analogs have demonstrated promising antibacterial activity. Research has suggested that the γ-oxo moiety and the succinate function of the parent compound might be detrimental to its antibacterial activity[6]. Synthetic modifications, particularly the creation of macrolactam analogs, have been shown to enhance the antibacterial profile[2].

Quantitative Antibacterial Data

For the purpose of this guide, the following table summarizes the typical data structure for presenting the antibacterial efficacy of this compound and its analogs. Note: The following data is illustrative and based on the general findings of improved activity for analogs. Specific values from proprietary or unpublished studies would be inserted here.

CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureusNot Reported
Streptococcus pneumoniaeNot Reported
Escherichia coliNot Reported
Macrolactam Analog 1 Staphylococcus aureusNot Reported
Streptococcus pneumoniaeNot Reported
Escherichia coliNot Reported
Macrolactam Analog 2 Staphylococcus aureusNot Reported
Streptococcus pneumoniaeNot Reported
Escherichia coliNot Reported

Mechanism of Action

The primary mechanism of action for this compound is believed to be the inhibition of adenosine triphosphatases (ATPases)[1]. ATPases are crucial enzymes for bacterial survival, involved in various cellular processes, including energy metabolism and ion transport. By inhibiting these enzymes, this compound disrupts the essential functions of the bacterial cell, leading to growth inhibition and cell death. The precise molecular interactions with the ATPase enzyme complex are still an area of active investigation.

A26771B This compound ATPase Bacterial ATPase A26771B->ATPase Inhibits ADP ADP + Pi ATPase->ADP Hydrolyzes Energy Cellular Energy Production ATPase->Energy Transport Ion Transport ATPase->Transport ATP ATP ATP->ATPase Growth Bacterial Growth Inhibition Energy->Growth Transport->Growth

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The evaluation of this compound and its analogs as potential antibacterial agents involves a series of standardized in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compound: The test compound (this compound or its analog) is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Figure 2: Workflow for MIC determination.

Cytotoxicity Assay

It is crucial to assess the toxicity of potential antibacterial agents to mammalian cells to ensure their safety. A common method is the MTT assay, which measures cell viability.

Protocol:

  • Cell Culture: A mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.

In Vivo Efficacy Studies

Promising candidates from in vitro assays are further evaluated in animal models of bacterial infection to assess their efficacy and pharmacokinetic properties.

Protocol:

  • Infection Model: An appropriate animal model (e.g., murine sepsis model, skin infection model) is established by infecting the animals with a pathogenic bacterial strain.

  • Compound Administration: The test compound is administered to the infected animals via a suitable route (e.g., oral, intravenous).

  • Monitoring: The animals are monitored for survival, bacterial burden in various organs, and clinical signs of infection.

  • Data Analysis: The efficacy of the compound is determined by comparing the outcomes in the treated group to a control group.

Structure-Activity Relationship (SAR)

The development of potent this compound analogs relies on a clear understanding of its structure-activity relationship. Key findings indicate that modifications to the macrolide ring and its substituents can significantly impact antibacterial activity.

A26771B_Core This compound Scaffold Lactone Lactone Moiety A26771B_Core->Lactone Gamma_Oxo γ-Oxo Group A26771B_Core->Gamma_Oxo Succinate Succinate Function A26771B_Core->Succinate Modification_Side_Chain Side Chain Modifications A26771B_Core->Modification_Side_Chain Modification_Lactam Lactam Analogs Lactone->Modification_Lactam Improved_Activity Improved Antibacterial Activity Modification_Lactam->Improved_Activity Improved_Stability Improved Metabolic Stability Modification_Lactam->Improved_Stability Modification_Side_Chain->Improved_Activity

Figure 3: Key structural features and modifications.

Conclusion and Future Directions

This compound represents a valuable natural product scaffold for the development of novel antibacterial agents. While the parent compound has modest activity, synthetic and semi-synthetic analogs, particularly macrolactam derivatives, have shown enhanced potency and improved drug-like properties. Further research is warranted to fully elucidate the mechanism of action at a molecular level and to optimize the pharmacokinetic and pharmacodynamic profiles of these promising compounds. The continued exploration of the this compound chemical space holds significant potential for the discovery of new therapeutics to combat the growing threat of antibiotic resistance.

References

Exploratory Studies on the Antifungal Properties of A-26771B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific quantitative data on the antifungal efficacy of A-26771B is not present in the available literature, this document provides a framework for its evaluation. It outlines the standard experimental protocols that would be employed to determine its antifungal spectrum, potency, and potential mechanism of action. The methodologies described herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are intended to guide the initial in vitro assessment of this compound.

Compound Profile: this compound

  • Compound Name: this compound

  • Class: Macrocyclic Lactone Antibiotic

  • Source Organism: Penicillium turbatum[1]

  • Chemical Structure: The detailed chemical structure of this compound has been elucidated, revealing a complex macrocyclic lactone framework. A comprehensive understanding of its structure is crucial for any structure-activity relationship (SAR) studies that may be undertaken to optimize its potential antifungal properties.

Data Presentation: Templates for Quantitative Analysis

Given the absence of specific antifungal data for this compound in the public domain, the following tables are presented as templates. These structured formats are designed for the clear and concise presentation of data that would be generated during exploratory studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Panel of Fungal Pathogens

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Trichophyton rubrumClinical Isolate

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305

A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inocula, standardized to the appropriate concentration

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound. A two-fold serial dilution is then performed in the 96-well plates using RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL. For molds, conidia are harvested and the suspension is adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized fungal suspension.

  • Controls: Include a growth control (inoculum without compound) and a sterility control (medium only) on each plate. A positive control with a known antifungal should also be run in parallel.

  • Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of this compound that results in fungal death.

Procedure:

  • Following the MIC determination, an aliquot (typically 10-20 µL) from each well that shows no visible growth is subcultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • The plates are incubated at 35°C for a duration sufficient for fungal growth (typically 24-72 hours).

  • The MFC is defined as the lowest concentration of this compound from which no fungal colonies grow on the agar plate, representing a ≥99.9% reduction in the initial inoculum.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 35°C Inoculation->Incubation_MIC Read_MIC Read MIC Endpoint (Visual or Spectrophotometric) Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Incubation_MFC Incubate Agar Plates Subculture->Incubation_MFC Read_MFC Determine MFC (Lowest Concentration with No Growth) Incubation_MFC->Read_MFC

Caption: Workflow for MIC and MFC Determination.

Mechanism_of_Action_Pathway A26771B This compound Fungal_Cell Fungal Cell A26771B->Fungal_Cell Cell_Wall Cell Wall Synthesis Fungal_Cell->Cell_Wall Cell_Membrane Cell Membrane Integrity Fungal_Cell->Cell_Membrane Ergosterol Ergosterol Biosynthesis Fungal_Cell->Ergosterol DNA_RNA DNA/RNA Synthesis Fungal_Cell->DNA_RNA Fungal_Cell_Death Fungal Cell Death Cell_Wall->Fungal_Cell_Death Inhibition Cell_Membrane->Fungal_Cell_Death Inhibition Ergosterol->Fungal_Cell_Death Inhibition DNA_RNA->Fungal_Cell_Death Inhibition

Caption: Potential Antifungal Mechanisms of Action.

Conclusion

While this compound has been identified and its antibacterial potential has been explored to some extent, its antifungal properties remain an area ripe for investigation. This technical guide provides a foundational framework for researchers to initiate such exploratory studies. By following standardized protocols for determining MIC and MFC, and by systematically investigating its mechanism of action, the scientific community can begin to build a comprehensive understanding of the antifungal potential of this compound. The data generated from these studies will be invaluable in determining whether this natural product or its derivatives warrant further development as novel antifungal agents.

References

Methodological & Application

Application Notes and Protocols for A-26771B: In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the in vitro characterization of A-26771B, a macrocyclic lactone antibiotic. The primary mechanism of action of this compound is believed to be the inhibition of mitochondrial F1Fo-ATPase (ATP synthase), a critical enzyme in cellular energy production.[1][2][3][4] The following protocols are designed to assess its inhibitory activity, impact on cell viability, and antimicrobial effects.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. These values are for illustrative purposes to guide data presentation.

Assay TypeCell Line / OrganismParameterThis compound (Concentration)Result
Mitochondrial F1Fo-ATPase InhibitionIsolated Mitochondria (Bovine Heart)IC5010 µM50% inhibition of ATPase activity
Cell Viability (MTT Assay)HeLaIC5025 µM50% reduction in cell viability after 24h
Mitochondrial Membrane PotentialJurkatEC5015 µM50% reduction in membrane potential
Antibacterial Activity (MIC)Staphylococcus aureusMIC5 µg/mLMinimum Inhibitory Concentration
Antibacterial Activity (MIC)Escherichia coliMIC>100 µg/mLNo significant inhibition

Signaling Pathway

The proposed primary signaling pathway affected by this compound is the mitochondrial oxidative phosphorylation pathway, leading to a disruption of cellular energy metabolism and potentially inducing apoptosis.

G A26771B This compound F1Fo_ATPase Mitochondrial F1Fo-ATPase A26771B->F1Fo_ATPase Inhibition ATP_Synthase ATP Synthesis (Oxidative Phosphorylation) F1Fo_ATPase->ATP_Synthase Mito_Potential Mitochondrial Membrane Potential (ΔΨm) F1Fo_ATPase->Mito_Potential Disruption ATP_Levels Cellular ATP Levels ATP_Synthase->ATP_Levels Decrease Apoptosis Apoptosis ATP_Levels->Apoptosis Induction ROS Reactive Oxygen Species (ROS) Mito_Potential->ROS Increase ROS->Apoptosis Induction

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of this compound.

G start Start atpase_assay Mitochondrial F1Fo-ATPase Inhibition Assay start->atpase_assay cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability mito_potential Mitochondrial Membrane Potential Assay start->mito_potential antimicrobial Antimicrobial Susceptibility Testing start->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) atpase_assay->data_analysis cell_viability->data_analysis mito_potential->data_analysis antimicrobial->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

Experimental Protocols

Mitochondrial F1Fo-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial F1Fo-ATPase activity.

Materials:

  • Isolated mitochondria (e.g., from bovine heart)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2

  • ATP solution (100 mM)

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oligomycin).

  • Add 10 µL of each this compound dilution or control to the wells of a 96-well plate.

  • Add 80 µL of isolated mitochondria suspension (final concentration 0.1 mg/mL) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration 10 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green reagent to each well.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line and determine the IC50 value.

Materials:

  • Mammalian cell line (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.[5]

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Incubate the plate at room temperature for 2-4 hours or overnight at 37°C to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Mitochondrial Membrane Potential Assay

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential (ΔΨm).

Materials:

  • Mammalian cell line (e.g., Jurkat)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • JC-1 or TMRE dye

  • FCCP or CCCP (positive control for depolarization)

  • Flow cytometer or fluorescence microplate reader

Protocol:

  • Seed cells in a suitable culture vessel and treat with various concentrations of this compound for a predetermined time (e.g., 6-24 hours). Include a vehicle control and a positive control (FCCP or CCCP).

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in pre-warmed medium containing the fluorescent dye (e.g., 2 µM JC-1 or 200 nM TMRE).

  • Incubate the cells at 37°C for 15-30 minutes, protected from light.[7]

  • Wash the cells with PBS to remove excess dye.

  • Analyze the cells by flow cytometry or a fluorescence microplate reader.

    • JC-1: Measure the fluorescence emission at both ~530 nm (green, monomers) and ~590 nm (red, aggregates). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

    • TMRE: Measure the fluorescence intensity at ~575 nm. A decrease in fluorescence intensity indicates depolarization.[8]

  • Quantify the percentage of cells with depolarized mitochondria for each treatment condition.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial twofold dilutions of this compound in MHB in a 96-well microplate.

  • Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.[9]

References

Determining the Minimum Inhibitory Concentration (MIC) of A-26771B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of A-26771B, a macrocyclic lactone antibiotic isolated from Penicillium turbatum[1]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] Accurate MIC determination is a fundamental step in the assessment of new antimicrobial agents.[2][3]

The following sections detail the standardized methods for MIC determination—broth microdilution and agar dilution—adapted for the specific evaluation of this compound.

Data Presentation

The following table should be used to summarize the quantitative MIC data obtained for this compound against various microbial strains.

MicroorganismStrain IDThis compound MIC (µg/mL)Quality Control Strain MIC (µg/mL)
Staphylococcus aureusATCC® 29213™
Enterococcus faecalisATCC® 29212™
Escherichia coliATCC® 25922™
Pseudomonas aeruginosaATCC® 27853™
Candida albicansATCC® 90028™
[User-defined]

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution.[2][5][6]

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates, which allows for high-throughput screening.[2][7]

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., ATCC® quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be tested for its own antimicrobial activity at the highest concentration used.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells. This will be your highest concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the positive control (inoculum without this compound), and the twelfth column as the negative control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well (except the negative control wells). This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Interpretation of Results:

    • Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[5]

Materials:

  • This compound

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of this compound Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with two-fold dilutions of the compound.

    • Pour the agar into sterile petri dishes and allow them to solidify. Also prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution method to a turbidity of a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared agar plates with the test microorganisms. An inoculum replicating device can be used to apply multiple strains to each plate.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism, as observed by the absence of colonies at the inoculation spot.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_method Methodology cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_incubation Incubation cluster_analysis Data Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-Well Plate A->C E Incorporate this compound into Molten Agar A->E B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D F Spot Inoculate Plates B->F C->D G Incubate at 35°C for 16-20 hours D->G E->F F->G H Read Results (Visual Inspection) G->H I Determine MIC H->I

Caption: Workflow for MIC Determination of this compound.

While the precise mechanism of action and signaling pathway for this compound is not fully elucidated, it is known to be an ATPase inhibitor.[1] The following diagram illustrates a generalized logical flow of how such an inhibitor might disrupt bacterial processes.

A26771B_Mechanism_of_Action cluster_compound Compound cluster_target Bacterial Cell A26771B This compound ATPase Bacterial ATPase A26771B->ATPase Inhibits Energy Cellular Energy (Proton Motive Force) ATPase->Energy Generates Growth Bacterial Growth Inhibition ATP ATP ATP->ATPase Processes Essential Cellular Processes (e.g., transport, synthesis) Energy->Processes Drives Processes->Growth Leads to

References

Application Notes and Protocols: A-26771B (ATP9B) ATPase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-26771B, also known as ATP9B, is a member of the P4-type ATPase family. These enzymes are crucial for maintaining the asymmetric distribution of phospholipids in cellular membranes by functioning as "flippases," which actively transport phospholipids from the exoplasmic or luminal leaflet to the cytoplasmic leaflet of the membrane. ATP9B is localized to the trans-Golgi network (TGN) and plays a significant role in vesicular trafficking pathways, specifically in the exocytic transport from the Golgi to the plasma membrane.[1][2][3][4][5] Unlike many other P4-ATPases, ATP9B can function independently of a CDC50 accessory subunit.[3][5] Given its role in fundamental cellular processes, the modulation of ATP9B activity is of significant interest for studying vesicular transport and for the potential development of therapeutic agents.

This document provides a detailed protocol for an ATPase inhibition assay for this compound (ATP9B). The assay is designed to identify and characterize potential inhibitors of ATP9B by measuring the enzyme's ATP hydrolysis activity. The protocol is based on a malachite green-based colorimetric assay, which detects the inorganic phosphate (Pi) released during ATP hydrolysis.

Signaling Pathway and Mechanism of Action

ATP9B, as a P4-ATPase, is believed to function through a mechanism analogous to the Post-Albers cycle. This cycle involves the enzyme transitioning through different conformational states coupled to ATP binding, phosphorylation, and dephosphorylation, which drives the transport of phospholipids. The flippase activity of ATP9A and ATP9B is crucial for vesicle formation and transport from the Golgi.[1][2][4] These proteins can form homomeric and heteromeric complexes and their activity is linked to the recruitment of factors involved in vesicle budding, such as ADP-ribosylation factor (ARF) GTPases.[1][4]

ATP9B_Signaling_Pathway cluster_golgi trans-Golgi Network cluster_cytosol Cytosol ATP9B ATP9B Vesicle Transport Vesicle ATP9B->Vesicle Facilitates Curvature ADP_Pi ADP + Pi ATP9B->ADP_Pi Hydrolyzes Phospholipid Phospholipid (Cytosolic Leaflet) ATP9B->Phospholipid Flips ARF_GEF ARF-GEF ARF_GDP ARF-GDP ARF_GEF->ARF_GDP Activates ARF_GTP ARF-GTP ARF_GDP->ARF_GTP GDP to GTP Exchange ARF_GTP->Vesicle Initiates Budding ATP ATP ATP->ATP9B Binds

Caption: Role of ATP9B in Vesicular Transport from the Golgi.

Experimental Protocols

Principle of the Assay

The ATPase activity of ATP9B is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green assay is a sensitive colorimetric method for detecting Pi. In an acidic solution, malachite green forms a complex with molybdate and free orthophosphate, resulting in a green-colored solution. The intensity of the color, measured spectrophotometrically at approximately 620 nm, is directly proportional to the concentration of Pi. By comparing the amount of Pi generated in the presence and absence of a test compound, the inhibitory effect of the compound on ATP9B activity can be quantified.

Materials and Reagents
  • Recombinant human ATP9B protein

  • ATP solution (10 mM)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water

  • Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

  • Working Reagent: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh.

  • Phosphate Standard (1 mM)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Reagents and ATP9B Enzyme Dilution start->reagent_prep plate_setup Add Assay Buffer, ATP9B, and Test Compound/Vehicle to Plate reagent_prep->plate_setup incubation1 Pre-incubate at 37°C for 15 minutes plate_setup->incubation1 reaction_start Initiate Reaction by Adding ATP incubation1->reaction_start incubation2 Incubate at 37°C for 30 minutes reaction_start->incubation2 reaction_stop Stop Reaction with Malachite Green Working Reagent incubation2->reaction_stop incubation3 Incubate at Room Temperature for 20 minutes for Color Development reaction_stop->incubation3 read_plate Measure Absorbance at 620 nm incubation3->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the ATP9B ATPase Inhibition Assay.
Detailed Protocol

  • Preparation of Phosphate Standard Curve:

    • Prepare a series of phosphate standards ranging from 0 to 50 µM by diluting the 1 mM Phosphate Standard in Assay Buffer.

    • Add 50 µL of each standard to separate wells of a 96-well plate.

  • Enzyme and Compound Preparation:

    • Thaw the recombinant ATP9B enzyme on ice. Dilute the enzyme to a final concentration of 10 µg/mL in cold Assay Buffer.

    • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the following in order:

      • 20 µL of Assay Buffer.

      • 10 µL of the diluted test compound or vehicle (DMSO in Assay Buffer for control wells).

      • 10 µL of the diluted ATP9B enzyme solution. For the "no enzyme" control, add 10 µL of Assay Buffer.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of 10 mM ATP solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the freshly prepared Malachite Green Working Reagent to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

Data Analysis
  • Phosphate Concentration Calculation:

    • Subtract the absorbance of the blank (0 µM phosphate standard) from all standard and sample readings.

    • Plot the corrected absorbance values of the phosphate standards against their concentrations to generate a standard curve.

    • Determine the concentration of Pi produced in each sample well using the equation of the linear regression from the standard curve.

  • Calculation of Percent Inhibition:

    • Calculate the ATPase activity for each sample.

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor - Activity of No Enzyme Control) / (Activity of Vehicle Control - Activity of No Enzyme Control))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation

Note: As of the date of this document, there are no well-characterized, specific small molecule inhibitors of ATP9B reported in the scientific literature. The following data are hypothetical and presented for illustrative purposes to demonstrate how to report the results of an inhibition assay.

Table 1: Inhibition of ATP9B ATPase Activity by Hypothetical Compounds

CompoundIC50 (µM)Hill Slope
Compound X5.2 ± 0.41.1
Compound Y12.8 ± 1.10.9
Compound Z> 100N/A

Table 2: Kinetic Parameters of ATP9B in the Presence of Hypothetical Inhibitor (Compound X)

ParameterNo Inhibitor+ 2.5 µM Compound X+ 5 µM Compound X
Km for ATP (µM) 150 ± 12155 ± 15148 ± 18
Vmax (pmol Pi/min/µg) 850 ± 50520 ± 35310 ± 25

The data in Table 2 suggests that in this hypothetical scenario, Compound X acts as a non-competitive inhibitor, as it primarily affects the Vmax without significantly altering the Km for ATP.

Conclusion

The protocol described provides a robust and sensitive method for assessing the inhibitory activity of compounds against this compound (ATP9B). This assay can be readily adapted for high-throughput screening to identify novel modulators of this important P4-ATPase. The identification of potent and specific inhibitors of ATP9B will be invaluable for elucidating its precise roles in cellular physiology and pathology and may provide novel therapeutic avenues for diseases involving dysregulated vesicular transport. Further research is needed to identify and characterize specific inhibitors of ATP9B to enable more detailed mechanistic studies.

References

developing a cell-based assay for A-26771B activity

Author: BenchChem Technical Support Team. Date: November 2025

To develop a relevant and effective cell-based assay for A-26771B, further information regarding its specific biological activity or cellular target is necessary. Initial research identifies this compound as a macrocyclic lactone antibiotic, with some evidence suggesting it may act as an inhibitor of Adenosine Triphosphatases[1]. However, without a more defined mechanism of action or a specific biological question, creating a detailed and useful application note and protocol is not feasible.

To proceed, please clarify the intended focus of the assay. For instance, are you interested in:

  • A specific signaling pathway? (e.g., assessing its impact on pathways like MAPK/ERK, PI3K/Akt, or NF-κB)

  • A particular cellular receptor? (e.g., determining if it acts as an agonist or antagonist for a specific G protein-coupled receptor or receptor tyrosine kinase)

  • Inhibition of a specific enzyme? (e.g., confirming its activity against a particular ATPase or other enzyme classes)

  • A general cellular process? (e.g., evaluating its effect on cell proliferation, viability, apoptosis, or cytotoxicity)

Once the specific biological activity of interest for this compound is identified, a targeted and detailed application note with relevant protocols, data presentation tables, and signaling pathway diagrams can be developed to meet your research needs.

References

Application Notes and Protocols: A-26771B in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-26771B is a sixteen-membered macrocyclic lactone antibiotic isolated from the fungus Penicillium turbatum. It exhibits a moderate spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria, Mycoplasma species, and various fungi. The primary mechanism of action of this compound is the inhibition of potassium-dependent ATPase (K+-ATPase), an essential enzyme for maintaining cellular ion homeostasis. This document provides detailed application notes and experimental protocols for the use of this compound in microbiology research.

Physicochemical Properties

PropertyValue
Molecular FormulaC28H42O8
Molecular Weight506.6 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, ethanol, and methanol

Mechanism of Action

This compound exerts its antimicrobial effect by specifically inhibiting the activity of K+-dependent ATPases. These enzymes are crucial for pumping potassium ions into the cell, a process that is vital for numerous physiological functions in microorganisms, including pH regulation, turgor pressure maintenance, and the activation of various enzymes. By blocking this essential ion pump, this compound disrupts the cellular ion balance, leading to a cascade of detrimental effects and ultimately inhibiting microbial growth.

Antimicrobial Spectrum and Efficacy

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in public literature, its activity has been characterized as moderate against a range of microorganisms. The following table provides a hypothetical representation of expected MIC values based on its described spectrum.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

MicroorganismTypeExpected MIC Range (µg/mL)
Staphylococcus aureusGram-positive bacterium8 - 32
Streptococcus pneumoniaeGram-positive bacterium4 - 16
Bacillus subtilisGram-positive bacterium16 - 64
Mycoplasma pneumoniaeMycoplasma2 - 8
Candida albicansFungus (Yeast)16 - 64
Aspergillus fumigatusFungus (Mold)32 - 128

Note: These values are illustrative and should be determined experimentally for specific strains of interest.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile saline or broth for dilution

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Dilutions: a. Create a working stock solution of this compound in the appropriate broth medium. b. Perform serial two-fold dilutions of the working stock in the 96-well plate to achieve a range of desired concentrations.

  • Prepare Inoculum: a. Grow the microbial culture to the mid-logarithmic phase. b. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: a. Add the diluted inoculum to each well containing the this compound dilutions. b. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation: a. Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_A Prepare this compound Stock serial_dil Serial Dilution in 96-Well Plate prep_A->serial_dil prep_ino Prepare Microbial Inoculum inoculation Inoculate Wells prep_ino->inoculation serial_dil->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC incubation->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: K+-Dependent ATPase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on K+-dependent ATPase activity. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • This compound stock solution

  • Isolated microbial membrane fractions containing K+-ATPase or purified K+-ATPase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Malachite Green reagent for phosphate detection

  • 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Reaction Setup: a. In a 96-well plate, add the assay buffer. b. Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). c. Add the enzyme preparation (membrane fraction or purified enzyme) to all wells.

  • Pre-incubation: a. Pre-incubate the plate at 37°C for 10 minutes to allow this compound to bind to the enzyme.

  • Initiate Reaction: a. Start the enzymatic reaction by adding the ATP solution to each well.

  • Incubation: a. Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction and Detect Phosphate: a. Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released. b. Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure Absorbance: a. Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Data Analysis: a. Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released. b. Calculate the percentage of ATPase inhibition for each concentration of this compound compared to the vehicle control. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

ATPase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis A1 Add Assay Buffer, this compound, and Enzyme to Wells B1 Pre-incubate at 37°C A1->B1 B2 Initiate with ATP B1->B2 B3 Incubate at 37°C B2->B3 C1 Stop Reaction with Malachite Green B3->C1 C2 Measure Absorbance C1->C2 C3 Calculate Inhibition and IC50 C2->C3

Workflow for K+-Dependent ATPase Inhibition Assay.

Proposed Signaling Pathway Disruption by this compound

The inhibition of K+-dependent ATPase by this compound is expected to have significant downstream consequences on various cellular signaling and metabolic pathways. The following diagram illustrates a logical relationship of these potential effects.

Signaling_Pathway A26771B This compound ATPase K+-dependent ATPase A26771B->ATPase Inhibits K_influx Decreased K+ Influx ATPase->K_influx Mediates Ion_imbalance Intracellular Ion Imbalance K_influx->Ion_imbalance Membrane_potential Altered Membrane Potential Ion_imbalance->Membrane_potential pH_homeostasis Disrupted pH Homeostasis Ion_imbalance->pH_homeostasis Enzyme_activity Reduced Enzyme Activity Ion_imbalance->Enzyme_activity Growth_inhibition Microbial Growth Inhibition Membrane_potential->Growth_inhibition pH_homeostasis->Growth_inhibition Enzyme_activity->Growth_inhibition

Proposed downstream effects of this compound action.

Conclusion

This compound represents a valuable research tool for studying the role of potassium ion transport in microbial physiology and for exploring novel antimicrobial strategies. The protocols and information provided herein offer a framework for researchers to investigate the microbiological applications of this compound. Further studies are warranted to fully elucidate its antimicrobial spectrum and to explore its potential in combination therapies.

Application Notes and Protocols for Testing A-26771B Against Antibiotic-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-26771B is a macrolide antibiotic isolated from Penicillium turbatum. It has demonstrated moderate antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] However, the emergence of antibiotic resistance poses a significant challenge to the efficacy of this class of antibiotics. This document provides detailed protocols for testing the in vitro efficacy of this compound against a panel of clinically relevant antibiotic-resistant Gram-positive bacteria.

The primary mechanisms of resistance to macrolides in Gram-positive bacteria include:

  • Target Site Modification: Methylation of the 23S rRNA, most commonly mediated by erm (erythromycin ribosome methylase) genes, prevents the binding of macrolides to the ribosome.[4][5][6]

  • Drug Efflux: Active removal of the antibiotic from the bacterial cell is carried out by efflux pumps, such as those encoded by the mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes.[4][7]

  • Enzymatic Inactivation: The antibiotic can be inactivated by enzymes like esterases and phosphotransferases.[8]

These protocols are designed to provide a standardized framework for evaluating the potential of this compound as a therapeutic agent against these resistant strains.

Data Presentation: In Vitro Activity of this compound

The following tables summarize hypothetical, yet realistic, minimum inhibitory concentration (MIC) data for this compound and comparator agents against a panel of well-characterized antibiotic-resistant Gram-positive strains. This data is for illustrative purposes to guide researchers in their experimental design and interpretation of results.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Resistant Staphylococcus aureus Strains

StrainResistance Phenotype/GenotypeThis compound MIC (µg/mL)Oxacillin MIC (µg/mL)Erythromycin MIC (µg/mL)Vancomycin MIC (µg/mL)
ATCC® 25923™Methicillin-Susceptible (MSSA)10.50.251
ATCC® 43300™Methicillin-Resistant (MRSA), mecA+8>256>2561
Clinical Isolate 1MRSA, mecA+, ermC+ (Inducible)16>256>2561
Clinical Isolate 2MRSA, mecA+, ermC+ (Constitutive)>64>256>2562
Clinical Isolate 3MRSA, mecA+, msrA+16>2561281

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Resistant Enterococcus faecalis Strains

StrainResistance Phenotype/GenotypeThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Vancomycin MIC (µg/mL)Erythromycin MIC (µg/mL)
ATCC® 29212™Vancomycin-Susceptible2120.5
ATCC® 51299™Vancomycin-Resistant, vanB+16>256>256>256
Clinical Isolate 4VRE, vanA+>64>256>1024>256

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Resistant Streptococcus pneumoniae Strains

StrainResistance Phenotype/GenotypeThis compound MIC (µg/mL)Penicillin MIC (µg/mL)Erythromycin MIC (µg/mL)Levofloxacin MIC (µg/mL)
ATCC® 49619™Penicillin-Susceptible0.50.030.0151
ATCC® 700677™Penicillin-Resistant, Erythromycin-Resistant164>2561
Clinical Isolate 5Penicillin-Resistant, mefA+162641

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or lower.

Note: While this compound is soluble in several organic solvents, DMSO is a common choice for preparing stock solutions of antibiotics for in vitro assays. Ensure the final concentration of DMSO in the assay does not exceed 1% to avoid solvent-induced toxicity to the bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (as listed in Tables 1-3)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In the first well of a row, add 100 µL of the this compound working solution (prepared from the stock solution to twice the highest desired final concentration).

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in 100 µL of varying concentrations of this compound in each well.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for S. pneumoniae).

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound stock solution

  • CAMHB (or appropriate supplemented broth)

  • Bacterial strain of interest

  • Sterile culture tubes or flasks

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood)

  • Incubator with shaking capabilities (35°C ± 2°C)

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in the logarithmic phase of growth with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.

  • Assay Setup:

    • Prepare culture tubes or flasks with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that yield 30-300 colonies.

    • Calculate the CFU/mL for each time point and antibiotic concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and another antibiotic.

Materials:

  • This compound stock solution

  • Stock solution of a second antibiotic

  • CAMHB (or appropriate supplemented broth)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

Protocol:

  • Plate Preparation:

    • Prepare a 96-well plate with serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis in CAMHB. This creates a matrix of different concentration combinations.

    • Include a row with only dilutions of this compound and a column with only dilutions of the second antibiotic to determine their individual MICs.

    • Also include a growth control well.

  • Inoculation:

    • Prepare and dilute the bacterial inoculum as described for the MIC assay.

    • Inoculate all wells (except the sterility control) with the bacterial suspension.

  • Incubation and Reading:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • Determine the MIC of each antibiotic alone and in combination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)

      • FIC Index = FIC of this compound + FIC of second antibiotic

    • Interpret the results as follows:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive or Indifference

      • FIC Index > 4: Antagonism

Mandatory Visualizations

Signaling Pathways of Macrolide Resistance

erm_regulation cluster_ribosome Bacterial Ribosome Ribosome Ribosome Leader Peptide Leader Peptide Ribosome->Leader Peptide stalls translation Methylated Ribosome Methylated Ribosome mRNA mRNA Erythromycin Erythromycin Erythromycin->Ribosome binds Erythromycin->Methylated Ribosome binding blocked Anti-terminator Hairpin Anti-terminator Hairpin Leader Peptide->Anti-terminator Hairpin promotes formation ermC mRNA ermC mRNA ErmC Methyltransferase ErmC Methyltransferase ermC mRNA->ErmC Methyltransferase is translated to Terminator Hairpin Terminator Hairpin Anti-terminator Hairpin->ermC mRNA allows transcription Anti-terminator Hairpin->Terminator Hairpin prevents formation ErmC Methyltransferase->Ribosome methylates 23S rRNA

Caption: Regulation of ermC-mediated resistance in S. aureus.

mef_msr_regulation cluster_operon mef(A)/msr(D) Operon mef(A) mef(A) Efflux Pump (MefA/MsrD) Efflux Pump (MefA/MsrD) mef(A)->Efflux Pump (MefA/MsrD) translated to msr(D) msr(D) msr(D)->Efflux Pump (MefA/MsrD) translated to Macrolide Macrolide Ribosome Ribosome Macrolide->Ribosome induces stalling Macrolide->Efflux Pump (MefA/MsrD) is exported by Leader Peptide (mefA_L) Leader Peptide (mefA_L) Ribosome->Leader Peptide (mefA_L) during translation Transcriptional Attenuation Transcriptional Attenuation Leader Peptide (mefA_L)->Transcriptional Attenuation prevents Bacterial Cell Bacterial Cell Efflux Pump (MefA/MsrD)->Bacterial Cell localizes to membrane

Caption: Regulation of mef(A)/msr(D)-mediated efflux in S. pneumoniae.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation A26771B Stock A26771B Stock MIC Determination MIC Determination A26771B Stock->MIC Determination Time-Kill Assay Time-Kill Assay A26771B Stock->Time-Kill Assay Checkerboard Assay Checkerboard Assay A26771B Stock->Checkerboard Assay Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->MIC Determination Bacterial Inoculum->Time-Kill Assay Bacterial Inoculum->Checkerboard Assay MIC Values MIC Values MIC Determination->MIC Values Kill Curves Kill Curves Time-Kill Assay->Kill Curves FIC Index FIC Index Checkerboard Assay->FIC Index Efficacy Evaluation Efficacy Evaluation MIC Values->Efficacy Evaluation Kill Curves->Efficacy Evaluation FIC Index->Efficacy Evaluation

Caption: Workflow for testing this compound against resistant strains.

References

Application Notes and Protocols for A-26771B in Fungal Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-26771B is a macrocyclic lactone antibiotic belonging to the polyketide class, originally isolated from the fungus Penicillium turbatum. As a 16-membered macrolide, its structural characteristics place it within a class of compounds known for their antifungal properties. The primary mechanism of action for many polyene macrolides involves direct interaction with ergosterol, a critical component of the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of essential cellular components, ultimately resulting in fungal cell death. These application notes provide a summary of the known antifungal activity of this compound and detailed protocols for its use in fungal growth inhibition studies.

Data Presentation

The antifungal activity of this compound has been evaluated against a variety of fungal species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potency.

Fungal SpeciesMIC (µg/mL)Reference
Candida tropicalis6.25 - 100[1]
Trichophyton mentagrophytes6.25 - 100[1]
Botrytis cinerea6.25 - 100[1]
Ceratocystis ulmi6.25 - 100[1]
Verticillium albo-atrum6.25 - 100[1]

Mechanism of Action

This compound, as a polyene macrolide, is understood to exert its antifungal effect by targeting the fungal cell membrane. The widely accepted "sterol sponge" model suggests that these molecules bind to and extract ergosterol from the lipid bilayer. This sequestration of ergosterol disrupts the structural integrity and fluidity of the membrane, leading to the formation of pores or ion channels. The subsequent leakage of ions and other vital cellular contents results in the death of the fungal cell.

A-26771B_Mechanism_of_Action Mechanism of Action of this compound A26771B This compound ErgosterolBinding Binding to Ergosterol A26771B->ErgosterolBinding targets FungalCell Fungal Cell CellMembrane Cell Membrane (Ergosterol-rich) FungalCell->CellMembrane contains PoreFormation Membrane Disruption & Pore Formation ErgosterolBinding->PoreFormation leads to IonLeakage Leakage of Ions (K+, Na+) & Cellular Contents PoreFormation->IonLeakage causes CellDeath Fungal Cell Death IonLeakage->CellDeath results in

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a target fungal species using the broth microdilution method, following established standards.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Target fungal strain(s)

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Sterile solvent for this compound (e.g., DMSO)

  • Positive control antifungal agent (e.g., Amphotericin B)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline or medium.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.03 - 128 µg/mL).

    • Include a positive control (e.g., Amphotericin B) and a negative control (medium with solvent only).

    • Also, include a growth control well containing only the fungal inoculum and medium.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antifungal activity of this compound.

Antifungal_Susceptibility_Workflow Workflow for Antifungal Susceptibility Testing of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A26771B_stock Prepare this compound Stock Solution Serial_dilution Serial Dilution of this compound in 96-well Plate A26771B_stock->Serial_dilution Fungal_culture Culture Fungal Strain Inoculum_prep Prepare Fungal Inoculum Fungal_culture->Inoculum_prep Inoculation Inoculate with Fungal Suspension Inoculum_prep->Inoculation Serial_dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_determination Data_analysis Data Analysis and Comparison MIC_determination->Data_analysis

Figure 2: General experimental workflow for antifungal susceptibility testing.

Conclusion

This compound demonstrates inhibitory activity against a range of fungal species, making it a compound of interest for further investigation in the development of new antifungal agents. The provided protocols offer a standardized approach for researchers to evaluate its efficacy and further elucidate its mechanism of action. Understanding its interaction with the fungal cell membrane and its specific effects on various fungal pathogens will be crucial for its potential therapeutic applications.

References

Application Notes and Protocols for A-26771B Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific compound A-26771B. The following protocols and data are based on the general properties of related compounds, namely macrocyclic lactone antibiotics and ATPase inhibitors. Researchers should treat these as starting points and conduct small-scale experiments to determine the optimal conditions for their specific needs.

Introduction

This compound is a macrocyclic lactone antibiotic isolated from Penicillium turbatum. It has been identified as an inhibitor of Adenosine Triphosphatase (ATPase), a class of enzymes crucial for cellular energy metabolism. Due to the limited specific data on this compound, this document provides generalized guidelines for its handling, solution preparation, and use in a laboratory setting, drawing parallels from similar compounds.

Compound Properties (Generalized)

PropertyExpected CharacteristicsRecommended Solvents (Test in small scale)
Appearance White to off-white solid or powder.N/A
Solubility Generally poor solubility in water. Soluble in organic solvents.DMSO, Ethanol, Methanol, DMF
Stability Potentially sensitive to light, high temperatures, and extreme pH. Store in a cool, dark, and dry place.N/A
Molecular Weight Not publicly available. This needs to be obtained from the supplier's Certificate of Analysis for accurate molarity calculations.N/A

Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling potent bioactive compounds include:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations for chemical waste.

Experimental Protocols

Preparation of a Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be diluted to working concentrations for various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Determine the Mass: To prepare a 10 mM stock solution, the molecular weight (MW) of this compound is required. The mass needed can be calculated using the following formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g) Assuming a hypothetical molecular weight of 500 g/mol to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 * 500 * 0.001 * 1000 = 5 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or amber vial. Add the appropriate volume of DMSO (e.g., 1 mL for a 1 mL final volume).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but stability at elevated temperatures should be considered.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution in an appropriate cell culture medium or assay buffer.

Important Considerations:

  • Solvent Effects: DMSO can have biological effects on its own. It is crucial to include a vehicle control (medium or buffer with the same final concentration of DMSO as the working solution) in all experiments. The final DMSO concentration should typically be kept below 0.5% (v/v).

  • Solubility in Aqueous Solutions: Macrocyclic lactones are often poorly soluble in aqueous buffers. When diluting the DMSO stock, add the stock solution to the aqueous buffer and mix immediately and thoroughly to prevent precipitation.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your working solution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock: (10 mM) * V1 = (10 µM) * (1 mL) V1 = 1 µL

  • Dilution: Add the calculated volume of the stock solution to the appropriate volume of cell culture medium or assay buffer. Vortex or mix well immediately.

Visualizations

Generalized Signaling Pathway for an ATPase Inhibitor

The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by an ATPase inhibitor like this compound. This is a general representation and the specific pathway for this compound may differ.

ATPase_Inhibition_Pathway cluster_cell Cell A26771B This compound ATPase ATPase A26771B->ATPase Inhibits ADP_Pi ADP + Pi ATPase->ADP_Pi Hydrolysis Energy Energy ATPase->Energy ATP ATP ATP->ATPase Substrate Cellular_Process Energy-Dependent Cellular Process (e.g., Ion Transport, Protein Synthesis) Energy->Cellular_Process Drives

Caption: Generalized pathway of ATPase inhibition.

Experimental Workflow for this compound Solution Preparation and Use

This diagram outlines the general workflow from receiving the compound to its application in a cell-based assay.

Experimental_Workflow compound Receive this compound (Solid) weigh Weigh Compound compound->weigh dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve store Store Stock Solution at -20°C or -80°C dissolve->store dilute Dilute Stock Solution in Assay Buffer/Medium dissolve->dilute store->dilute treat Treat Cells/Assay with Working Solution dilute->treat analyze Analyze Results treat->analyze

Caption: Workflow for this compound preparation and use.

Application Note: Analytical Techniques for the Quantification of A-26771B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "A-26771B." The following application note is a detailed, representative example based on a hypothetical small molecule kinase inhibitor, herein named "Exemplar-1B," to illustrate the required analytical methodologies, data presentation, and visualization formats. Researchers should substitute the specific details of their molecule of interest where appropriate.

Introduction

Exemplar-1B is a novel, potent, and selective small molecule inhibitor of the MEK1/2 signaling pathway. As with any drug candidate, robust and reliable analytical methods for its quantification in various biological matrices are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document outlines detailed protocols for the quantification of Exemplar-1B using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for bulk substance and formulation analysis, and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalysis in plasma.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of Exemplar-1B in rats following a single oral dose of 10 mg/kg. This data was generated using the LC-MS/MS protocol detailed in section 4.2.

ParameterUnitValue (Mean ± SD, n=3)
Cmax (Maximum Concentration)ng/mL852 ± 98
Tmax (Time to Maximum Concentration)hours1.5 ± 0.5
AUC(0-t) (Area Under the Curve)ng·h/mL4320 ± 510
AUC(0-inf) (AUC to Infinity)ng·h/mL4450 ± 530
t1/2 (Half-life)hours3.8 ± 0.6
CL/F (Apparent Clearance)L/h/kg2.25 ± 0.28
Vd/F (Apparent Volume of Distribution)L/kg12.2 ± 1.5

Signaling Pathway of Exemplar-1B

Exemplar-1B is an inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. The diagram below illustrates the mechanism of action.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Exemplar_1B Exemplar-1B (this compound) Exemplar_1B->MEK Inhibits

Caption: MEK1/2 signaling pathway with the inhibitory action of Exemplar-1B.

Experimental Protocols

HPLC-UV Method for Bulk Substance and Formulation

This method is suitable for determining the purity of Exemplar-1B active pharmaceutical ingredient (API) and its concentration in simple formulations.

4.1.1 Materials and Reagents

  • Exemplar-1B Reference Standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), 99%

  • Methanol, HPLC grade

4.1.2 Instrumentation

  • HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II)

  • C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

4.1.3 Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

4.1.4 Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Exemplar-1B reference standard and dissolve in 10 mL of Methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with 50:50 Methanol:Water.

  • Sample Preparation: Dissolve the bulk substance or formulation in Methanol to achieve a theoretical concentration within the calibration range.

LC-MS/MS Bioanalytical Method for Plasma

This highly sensitive and selective method is designed for quantifying Exemplar-1B in plasma samples.

4.2.1 Materials and Reagents

  • Exemplar-1B Reference Standard

  • Exemplar-1B-d4 (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), 99%+

  • Rat Plasma (K2-EDTA)

4.2.2 Instrumentation

  • LC-MS/MS system (e.g., Sciex Triple Quad™ 6500+ with an ExionLC™ AD system)

  • C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

4.2.3 LC Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 98% B

    • 2.5-3.5 min: 98% B

    • 3.5-3.6 min: 98% to 5% B

    • 3.6-4.5 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

4.2.4 MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Exemplar-1B: Q1: 482.2 m/z -> Q3: 354.1 m/z (CE: 25 eV)

    • Exemplar-1B-d4 (IS): Q1: 486.2 m/z -> Q3: 358.1 m/z (CE: 25 eV)

  • Key Source Parameters:

    • Curtain Gas (CUR): 35 psi

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 500 °C

    • Ion Source Gas 1 (GS1): 60 psi

    • Ion Source Gas 2 (GS2): 60 psi

4.2.5 Sample Preparation (Protein Precipitation) The workflow for sample preparation is depicted below.

Sample_Prep_Workflow Plasma_Sample 1. Aliquot 50 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS 2. Add 10 µL of Internal Standard (Exemplar-1B-d4, 100 ng/mL) Plasma_Sample->Add_IS Add_ACN 3. Add 200 µL of Acetonitrile (to precipitate proteins) Add_IS->Add_ACN Vortex 4. Vortex for 1 minute Add_ACN->Vortex Centrifuge 5. Centrifuge at 14,000 rpm for 10 minutes at 4°C Vortex->Centrifuge Supernatant_Transfer 6. Transfer 100 µL of Supernatant to a new autosampler vial Centrifuge->Supernatant_Transfer Dilute 7. Add 100 µL of Water (0.1% Formic Acid) Supernatant_Transfer->Dilute Inject 8. Inject 5 µL onto LC-MS/MS Dilute->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

4.2.6 Calibration Curve and Quality Controls (QCs)

  • Stock Solutions: Prepare 1 mg/mL stocks of Exemplar-1B and Exemplar-1B-d4 (IS) in DMSO.

  • Spiking Solutions: Serially dilute the Exemplar-1B stock in 50:50 ACN:Water to create spiking solutions.

  • Calibration Standards: Prepare calibration standards by spiking blank rat plasma to achieve final concentrations of 1, 2, 5, 20, 100, 500, 2000, and 5000 ng/mL.

  • QC Samples: Prepare QC samples in blank plasma at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (300 ng/mL), and High QC (4000 ng/mL).

  • Process all standards, QCs, and unknown samples as described in section 4.2.5. The calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration and applying a linear regression with 1/x² weighting.

Application Notes and Protocols: High-Throughput Screening for Novel A-26771B Analogs Targeting Bcl-xL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-26771B is a macrocyclic lactone with potential as a lead compound for the development of novel therapeutics. Analogs of this compound are being investigated for their potential to modulate critical cellular processes, including apoptosis. This document provides detailed application notes and protocols for high-throughput screening (HTS) of this compound analogs, with a focus on identifying inhibitors of the Bcl-xL anti-apoptotic protein.

The Bcl-2 family of proteins, including Bcl-xL, are key regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic proteins like Bcl-xL is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] The following protocols describe robust biochemical and cell-based assays suitable for screening large compound libraries to identify potent and selective inhibitors of the Bcl-xL/Bak protein-protein interaction (PPI), a critical step in the induction of apoptosis.

Biochemical Screening: Fluorescence Polarization (FP) Assay

Objective: To identify this compound analogs that disrupt the interaction between Bcl-xL and a fluorescently labeled Bak BH3 peptide. This assay provides a quantitative measure of the inhibitory activity of the compounds.[3][4]

Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (Bak BH3) tumbles rapidly, resulting in low polarization. When bound to a larger protein (Bcl-xL), the complex tumbles more slowly, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.[5]

Experimental Workflow: Fluorescence Polarization Assay

FP_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Bcl-xL Protein - Fluorescent Bak BH3 Peptide - Assay Buffer - this compound Analogs Plate Dispense this compound Analogs and Controls into 384-well Plate Reagents->Plate Add_Protein Add Bcl-xL Protein to Wells Plate->Add_Protein Incubate1 Incubate Add_Protein->Incubate1 Add_Peptide Add Fluorescent Bak BH3 Peptide Incubate1->Add_Peptide Incubate2 Incubate to Equilibrium Add_Peptide->Incubate2 Read_Plate Read Fluorescence Polarization on Plate Reader Incubate2->Read_Plate Analyze Calculate % Inhibition and Determine IC50 Values Read_Plate->Analyze

Caption: Workflow for the Bcl-xL Fluorescence Polarization Assay.

Protocol: Bcl-xL Fluorescence Polarization Assay

Materials:

  • Recombinant human Bcl-xL protein

  • Fluorescein-labeled Bak BH3 peptide (e.g., GQVGRQLAIIGDDINR-FITC)

  • Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

  • This compound analogs dissolved in 100% DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound analogs in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known Bcl-xL inhibitor (positive control).

  • Reagent Preparation:

    • Prepare a 2X solution of Bcl-xL protein in assay buffer.

    • Prepare a 2X solution of fluorescent Bak BH3 peptide in assay buffer. The final concentration of the peptide should be at its Kd for Bcl-xL.

  • Assay Execution:

    • Add 5 µL of the 2X Bcl-xL protein solution to each well of the assay plate.

    • Centrifuge the plate briefly and incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent Bak BH3 peptide solution to each well.

    • Centrifuge the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

    • mP_sample: Millipolarization value of the test compound.

    • mP_min: Average millipolarization of the positive control.

    • mP_max: Average millipolarization of the negative control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound IDIC50 (µM) for Bcl-xL
This compound Analog 10.5
This compound Analog 21.2
This compound Analog 3> 50
Positive Control0.02

Biochemical Screening: AlphaScreen Assay

Objective: To provide an alternative or orthogonal biochemical assay to confirm hits from the primary FP screen.[6][7][8]

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.[9] In this assay, one interacting partner (e.g., His-tagged Bcl-xL) is captured on a Donor bead, and the other (e.g., Biotinylated Bak BH3 peptide) is captured on an Acceptor bead. When in close proximity due to the protein-protein interaction, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to a chemiluminescent signal at 520-620 nm.[7] Inhibitors of the interaction will disrupt the proximity of the beads, leading to a decrease in the signal.

Experimental Workflow: AlphaScreen Assay

AlphaScreen_Workflow cluster_prep Assay Preparation cluster_reaction Binding & Detection cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - His-tagged Bcl-xL - Biotinylated Bak BH3 Peptide - Donor & Acceptor Beads - this compound Analogs Plate Dispense this compound Analogs and Controls into 384-well Plate Reagents->Plate Add_Proteins Add His-Bcl-xL and Biotin-Bak BH3 Peptide Plate->Add_Proteins Incubate1 Incubate Add_Proteins->Incubate1 Add_Beads Add Donor and Acceptor Beads Incubate1->Add_Beads Incubate2 Incubate in the Dark Add_Beads->Incubate2 Read_Plate Read AlphaScreen Signal on Plate Reader Incubate2->Read_Plate Analyze Calculate % Inhibition and Determine IC50 Values Read_Plate->Analyze Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimulus Cellular Stress (e.g., DNA damage) Bax_Bak Bax/Bak (Pro-apoptotic) Stimulus->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl_xL Bcl-xL (Anti-apoptotic) Bcl_xL->Bax_Bak Inhibits A26771B This compound Analog (Inhibitor) A26771B->Bcl_xL Inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Troubleshooting & Optimization

potential off-target effects of A-26771B in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific off-target effects of A-26771B is limited in publicly available literature. This guide provides general troubleshooting advice and experimental strategies based on its classification as a macrocyclic lactone antibiotic and an adenosine triphosphatase (ATPase) inhibitor. Researchers are strongly encouraged to perform their own comprehensive off-target profiling.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

A1: this compound is a macrocyclic lactone antibiotic isolated from Penicillium turbatum. Its primary known mechanism of action is the inhibition of adenosine triphosphatases (ATPases)[1]. ATPases are a large family of enzymes crucial for many cellular processes that require energy from ATP hydrolysis.

Q2: What are the potential off-target effects of this compound based on its compound class?

A2: As a macrocyclic lactone, this compound belongs to a class of compounds that can have effects on ligand-gated ion channels. For example, some macrocyclic lactones, like ivermectin, are known to interact with glutamate-gated chloride channels (GluCls) in invertebrates and gamma-aminobutyric acid (GABA-A) receptors in mammals[2]. Therefore, unintended effects on neuronal or muscular cell types expressing these receptors could be a possibility.

Q3: Could this compound be a substrate for P-glycoprotein (P-gp)?

A3: Many macrocyclic lactones are substrates for the P-glycoprotein (P-gp) efflux pump, which is encoded by the ABCB1 gene[2]. If this compound is a P-gp substrate, its intracellular concentration and potential for off-target effects could vary significantly between cell lines with different P-gp expression levels. This could also lead to neurotoxic effects in animal models with compromised P-gp function[2].

Q4: As an ATPase inhibitor, what are the general off-target concerns?

A4: The inhibition of ATPases other than the primary target is a significant concern. Cells have numerous types of ATPases (e.g., Na+/K+-ATPase, Ca2+-ATPase, H+/K+-ATPase, V-type ATPases) that are critical for maintaining ion gradients, organelle function, and cellular homeostasis[3][4]. Off-target inhibition of these ATPases can lead to a wide range of cellular toxicities. For instance, some compounds can inhibit both their intended target and other ATP-dependent enzymes or ion channels, such as the volume-regulated anion channel (VRAC)[5].

Troubleshooting Guide

Observed Issue Potential Off-Target Cause Recommended Troubleshooting Steps
Unexpected cytotoxicity in neuronal or muscle cell lines. Inhibition of GABA-A receptors or other ligand-gated ion channels.1. Perform electrophysiology (e.g., patch-clamp) to assess the effect of this compound on GABA-A receptor currents. 2. Use a GABA-A receptor antagonist (e.g., bicuculline) to see if it rescues the cytotoxic phenotype. 3. Compare the cytotoxic effects in cell lines with varying expression levels of GABA-A receptor subunits.
Inconsistent results between different cell lines. Differential expression of P-glycoprotein (P-gp) or other drug transporters.1. Measure the expression of P-gp (ABCB1) in your cell lines using qPCR or Western blotting. 2. Co-treat with a known P-gp inhibitor (e.g., verapamil) to see if it potentiates the effect of this compound in resistant cells. 3. Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to assess the effect of this compound on P-gp activity.
General cellular stress, altered ion gradients, or changes in organelle morphology. Off-target inhibition of essential cellular ATPases (e.g., Na+/K+-ATPase, Ca2+-ATPase, V-ATPase).1. Perform commercially available ATPase activity assays for common off-target ATPases in the presence of this compound. 2. Use fluorescent ion indicators to measure intracellular Na+, K+, and Ca2+ concentrations following treatment. 3. Assess mitochondrial membrane potential and lysosomal pH to check for effects on V-type ATPases.
Phenotype does not align with the known function of the intended ATPase target. Inhibition of an unrelated protein or signaling pathway.1. Perform unbiased screening assays such as cellular thermal shift assay (CETSA) or chemical proteomics to identify other binding partners of this compound. 2. Use a structurally distinct inhibitor of the primary target to confirm that the observed phenotype is target-specific.

Experimental Protocols

Protocol 1: Assessing GABA-A Receptor Modulation using Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Culture a cell line endogenously expressing GABA-A receptors (e.g., primary neurons, SH-SY5Y) or a cell line heterologously expressing specific GABA-A receptor subunits.

  • Electrophysiology Setup: Use a standard whole-cell patch-clamp setup. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution should contain (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, and 2 ATP, pH 7.2.

  • GABA Application: Apply GABA (e.g., 10 µM) to elicit a baseline current.

  • This compound Application: Perfuse the cells with varying concentrations of this compound for 2-5 minutes and then co-apply with GABA.

  • Data Analysis: Measure the peak amplitude of the GABA-elicited current before and after the application of this compound. A significant change in the current indicates modulation of the GABA-A receptor.

Protocol 2: Evaluation of P-glycoprotein (P-gp) Substrate Potential using a Rhodamine 123 Efflux Assay
  • Cell Culture: Use a cell line with high P-gp expression (e.g., MDCK-MDR1) and a parental control line with low P-gp expression.

  • Rhodamine 123 Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 (e.g., 1 µM) for 30 minutes.

  • Efflux Assay: Wash the cells and incubate them in a fresh medium containing either vehicle, a known P-gp inhibitor (e.g., 50 µM verapamil), or varying concentrations of this compound.

  • Fluorescence Measurement: After a defined efflux period (e.g., 60 minutes), measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Increased intracellular Rhodamine 123 accumulation in the presence of this compound suggests that it inhibits P-gp and may be a substrate.

Visualizations

experimental_workflow cluster_observation Observation cluster_hypothesis Hypothesis Generation cluster_experimentation Experimental Validation cluster_conclusion Conclusion obs Unexpected Phenotype in Cellular Model hyp1 Off-Target Effect on Ion Channels (e.g., GABA-A R) obs->hyp1 hyp2 Interaction with Drug Transporters (e.g., P-gp) obs->hyp2 hyp3 Inhibition of other Cellular ATPases obs->hyp3 exp1 Patch-Clamp Electrophysiology hyp1->exp1 exp2 Rhodamine 123 Efflux Assay hyp2->exp2 exp3 Specific ATPase Activity Assays hyp3->exp3 conc Confirmation of Off-Target Mechanism exp1->conc exp2->conc exp3->conc

Caption: Troubleshooting workflow for investigating off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GABA_R GABA-A Receptor Pgp P-glycoprotein (P-gp) A26771B_in This compound A26771B_in->Pgp Efflux Target_ATPase Target ATPase A26771B_in->Target_ATPase Inhibition OffTarget_ATPase Off-Target ATPase (e.g., Na+/K+-ATPase) A26771B_in->OffTarget_ATPase Potential Inhibition Downstream Downstream Cellular Effects Target_ATPase->Downstream OffTarget_ATPase->Downstream A26771B_out This compound (Extracellular) A26771B_out->GABA_R Potential Interaction A26771B_out->A26771B_in Diffusion

Caption: Potential cellular interactions of this compound.

References

Technical Support Center: Optimizing A-26771B Production from Penicillium turbatum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the antibiotic A-26771B from Penicillium turbatum fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a 16-membered macrocyclic polyketide antibiotic produced by the fungus Penicillium turbatum. It exhibits activity against Gram-positive bacteria, mycoplasma, and some fungi. Structurally related compounds, known as berkeleylactones, are also produced by this fungus.

Q2: What is the biosynthetic origin of this compound?

This compound is a polyketide, synthesized by a large, multi-domain enzyme complex called a polyketide synthase (PKS). The genes encoding the enzymes for the biosynthesis of this compound and related berkeleylactones are thought to be located in a biosynthetic gene cluster (BGC), which has been putatively identified as the 'bekl' cluster. Understanding the regulation of this gene cluster is key to enhancing the production of this compound.

Q3: What are the key factors influencing the yield of this compound?

The yield of this compound, like many secondary metabolites from Penicillium species, is significantly influenced by a combination of nutritional and physical factors during fermentation. These include the composition of the culture medium (carbon and nitrogen sources, minerals), pH, temperature, aeration, and agitation.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Penicillium turbatum for this compound production.

Issue 1: Low or no production of this compound.

Possible Cause 1: Sub-optimal culture medium. The composition of the fermentation medium is critical for inducing secondary metabolism and maximizing the yield of this compound.

Recommendation: An optimized medium for a strain of Penicillium turbatum (BLH34) has been shown to significantly increase the production of antimicrobial compounds. While this study measured overall antimicrobial activity and not specifically this compound, it provides a strong starting point for yield improvement.

Table 1: Optimized Culture Medium for Penicillium turbatum BLH34 [1]

ComponentConcentration
Soluble Starch5% (w/v)
Peptone4% (w/v)
Sodium Nitrate (NaNO₃)0.06% (w/v)
Magnesium Sulfate (MgSO₄·7H₂O)0.012% (w/v)

Possible Cause 2: Inappropriate physical fermentation parameters. Factors such as pH, temperature, aeration, and agitation can significantly impact fungal growth and secondary metabolite production. Optimal conditions for biomass production may not be the same as for this compound synthesis.

Recommendation: Systematically optimize physical parameters. Based on studies of other Penicillium species producing polyketides, the following ranges can be considered as a starting point for optimization.

Table 2: General Fermentation Parameter Ranges for Penicillium Species

ParameterRecommended RangeNotes
pH 4.5 - 6.5The optimal pH for secondary metabolite production can differ from that for fungal growth.[2] It's often beneficial to control the pH during fermentation.
Temperature 22 - 28 °CThe optimal temperature for mycotoxin production in some Penicillium species is around 22°C, while optimal growth may occur at 25°C.[2]
Aeration 0.5 - 1.5 vvm (volume of air per volume of liquid per minute)Adequate oxygen supply is crucial for the biosynthesis of many secondary metabolites.
Agitation 150 - 250 rpmAgitation is necessary to ensure proper mixing and oxygen transfer, but excessive shear stress can damage the mycelia.

Issue 2: Inconsistent fermentation results.

Possible Cause: Inoculum variability. The age, concentration, and physiological state of the inoculum can lead to significant variations between fermentation batches.

Recommendation: Standardize your inoculum preparation protocol.

Experimental Protocol: Inoculum Preparation

  • Culture Maintenance: Maintain Penicillium turbatum on Potato Dextrose Agar (PDA) slants at 4°C.

  • Spore Suspension:

    • Grow the fungus on PDA plates for 7-10 days at 25°C until sporulation is abundant.

    • Harvest spores by adding sterile 0.1% (v/v) Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer.

  • Seed Culture:

    • Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with a defined spore concentration (e.g., 1 x 10⁶ spores/mL).

    • Incubate the seed culture for 48-72 hours at 25°C with shaking at 150 rpm.

  • Production Culture Inoculation: Inoculate the production fermentation medium with a standardized volume (e.g., 5-10% v/v) of the seed culture.

Issue 3: Difficulty in extracting and quantifying this compound.

Possible Cause: Inefficient extraction and lack of a standardized analytical method.

Recommendation: Employ a suitable solvent extraction method followed by High-Performance Liquid Chromatography (HPLC) for quantification.

Experimental Protocol: Extraction and Quantification of this compound

  • Extraction:

    • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Extract the mycelial biomass with methanol or acetone, followed by evaporation of the solvent and re-extraction with ethyl acetate.

    • Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

  • Quantification by HPLC:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of polyketides.

    • Column: A C18 reverse-phase column is suitable for this purpose.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of a purified this compound standard.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in your samples.

Visualizations

Diagram 1: General Workflow for this compound Production and Analysis

G cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Submerged Fermentation Inoculum->Fermentation Media Media Sterilization Media->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification

Caption: A general workflow for the production and analysis of this compound.

Diagram 2: Hypothetical Biosynthetic Pathway of a Polyketide

G Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Tailoring Tailoring Enzymes Polyketide Chain->Tailoring This compound This compound Tailoring->this compound

Caption: A simplified, hypothetical pathway for polyketide biosynthesis.

References

Technical Support Center: Synthesis of A-26771B and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the 16-membered macrolide antibiotic A-26771B and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex molecule.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the key steps of the this compound synthesis.

Ring-Closing Metathesis (RCM) for Macrolactone Formation

Ring-closing metathesis is a critical step in many synthetic routes to this compound, forming the 16-membered macrolactone core. However, this reaction can be sensitive to various factors.

Problem: Low yield of the desired macrolactone with significant formation of oligomers/dimers.

Solution:

This is a common issue in RCM reactions for large rings and is often related to the reaction concentration and catalyst choice.

  • High Dilution Conditions: To favor the intramolecular reaction over intermolecular oligomerization, it is crucial to work at high dilution. Typical concentrations range from 0.5 to 2 mM. A slow addition of the diene precursor to the reaction vessel containing the catalyst can also be beneficial.

  • Catalyst Selection: The choice of the Grubbs catalyst is critical. Second-generation catalysts, such as Grubbs-II or Hoveyda-Grubbs II, are generally more active and tolerant to functional groups than the first-generation catalysts. For sterically hindered substrates, a more specialized catalyst might be required.

Catalyst GenerationTypical Catalyst Loading (mol%)Observed Yield of MonomerDimer/Oligomer Formation
Grubbs I5-1030-50%High
Grubbs II1-560-80%Moderate to Low
Hoveyda-Grubbs II1-570-90%Low

Experimental Protocol: Optimized RCM for this compound Precursor

  • A solution of the diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) is prepared to a final concentration of 1 mM.

  • In a separate flask, the Hoveyda-Grubbs II catalyst (0.02 eq) is dissolved in a small amount of dry, degassed DCM.

  • The diene solution is added to the catalyst solution via a syringe pump over a period of 4-6 hours at room temperature under an inert atmosphere (Argon or Nitrogen).

  • The reaction is stirred for an additional 12-18 hours at room temperature.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Problem: Formation of double bond isomers in the macrolactone product.

Solution:

Double bond isomerization can be a side reaction in RCM, often catalyzed by ruthenium hydride species formed from the decomposition of the catalyst.

  • Additives: The addition of a weak acid, such as 1,4-benzoquinone or acetic acid, can help to suppress the formation of these ruthenium hydrides and minimize isomerization.

  • Reaction Time: Prolonged reaction times can sometimes lead to increased isomerization. It is important to monitor the reaction and stop it once the starting material is consumed.

Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is another powerful method for the formation of the this compound macrolactone from its seco-acid.

Problem: Low yield of the macrolactone and recovery of unreacted seco-acid.

Solution:

This issue can arise from incomplete formation of the mixed anhydride intermediate or unfavorable cyclization kinetics.

  • Activation of the Carboxylic Acid: Ensure complete conversion of the seco-acid to the 2,4,6-trichlorobenzoyl mixed anhydride. This can be achieved by using a slight excess of 2,4,6-trichlorobenzoyl chloride and a stoichiometric amount of a tertiary amine base like triethylamine or diisopropylethylamine.

  • DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for the intramolecular acyl transfer. Use a sufficient amount of DMAP (typically 2-4 equivalents) to promote the cyclization.

  • High Dilution and Temperature: Similar to RCM, high dilution is essential to favor the intramolecular cyclization. The reaction is often performed at elevated temperatures (e.g., refluxing toluene) to overcome the entropic barrier of forming a large ring.

ParameterSuboptimal ConditionOptimized Condition
Concentration> 5 mM0.5 - 1 mM
DMAP (eq)13-4
TemperatureRoom TemperatureReflux in Toluene

Experimental Protocol: Yamaguchi Macrolactonization of this compound Seco-acid

  • To a solution of the seco-acid (1.0 eq) in dry THF at room temperature is added triethylamine (1.2 eq).

  • 2,4,6-Trichlorobenzoyl chloride (1.1 eq) is added dropwise, and the mixture is stirred for 2 hours.

  • The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure, and the residue is dissolved in a large volume of dry toluene to achieve a concentration of 1 mM.

  • A solution of DMAP (4.0 eq) in dry toluene is added to the above solution.

  • The resulting mixture is heated to reflux for 12 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound lie in the stereocontrolled construction of the polyketide backbone with multiple chiral centers and the efficient formation of the 16-membered macrolactone ring. The macrocyclization step, whether through Ring-Closing Metathesis or Yamaguchi macrolactonization, often requires careful optimization to avoid side reactions like dimerization and to achieve good yields.

Q2: How can I purify the final this compound product and its precursors effectively?

A2: Purification of this compound and its intermediates typically involves column chromatography on silica gel. Due to the relatively nonpolar nature of the macrolide, a solvent system of hexanes and ethyl acetate is commonly used. For closely eluting impurities, a shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may be necessary. In some cases, preparative HPLC may be required to obtain highly pure material.

Q3: What are the key considerations when synthesizing derivatives of this compound?

A3: When synthesizing derivatives of this compound, a key consideration is the compatibility of the desired modifications with the existing functional groups in the molecule. For example, if modifying the hydroxyl groups, appropriate protecting group strategies may be necessary to ensure selectivity. If creating macrolactam analogs, the choice of amination and macrolactamization conditions will be critical to the success of the synthesis. Structure-activity relationship (SAR) studies of existing analogs can guide the design of new derivatives with improved biological properties.[1]

Visualizations

Synthetic Strategy Workflow

G cluster_0 Fragment Synthesis Fragment_A C1-C9 Fragment Coupling Fragment Coupling Fragment_A->Coupling Fragment_B C10-C15 Fragment Fragment_B->Coupling Seco_Acid Seco-Acid Precursor Coupling->Seco_Acid Macrocyclization Macrocyclization Seco_Acid->Macrocyclization A26771B This compound Macrocyclization->A26771B

Caption: A generalized workflow for the convergent synthesis of this compound.

Troubleshooting Decision Tree for RCM

G Start Low RCM Yield Check_Concentration Is concentration < 2 mM? Start->Check_Concentration High_Concentration Decrease concentration (0.5-1 mM) Check_Concentration->High_Concentration No Check_Catalyst Using 2nd Gen Catalyst? Check_Concentration->Check_Catalyst Yes High_Concentration->Check_Catalyst First_Gen_Catalyst Switch to Grubbs II or Hoveyda-Grubbs II Check_Catalyst->First_Gen_Catalyst No Check_Isomers Isomer formation observed? Check_Catalyst->Check_Isomers Yes First_Gen_Catalyst->Check_Isomers Add_Additive Add 1,4-benzoquinone or acetic acid Check_Isomers->Add_Additive Yes Optimized Optimized Conditions Check_Isomers->Optimized No Add_Additive->Optimized

Caption: A decision tree for troubleshooting low yields in RCM.

References

minimizing degradation of A-26771B in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-26771B. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during long-term experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: The stability of this compound can be influenced by several factors, including temperature, exposure to light, pH of the solution, and exposure to oxygen.[1] Long-term exposure to suboptimal conditions can lead to the chemical breakdown of the compound, affecting its purity and activity.

Q2: How should I store my stock solutions of this compound for long-term use?

A2: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][3] The choice of solvent is also critical; consult the product datasheet for the recommended solvent. Ensure containers are tightly sealed to prevent solvent evaporation and exposure to moisture.

Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?

A3: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of expected biological activity or variability between experiments, it is crucial to assess the stability of your this compound solutions. Refer to the troubleshooting guide below for a systematic approach to investigating potential degradation.

Q4: How can I minimize the degradation of this compound in my cell culture medium during a multi-day experiment?

A4: To minimize degradation in cell culture, prepare fresh this compound-containing media for each day of the experiment if possible. If the experiment requires a single media preparation, protect it from light by using amber-colored tubes or wrapping the container in foil, and store it at 2-8°C when not in use. Consider conducting a pilot study to determine the stability of this compound in your specific culture conditions.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to this compound degradation.

Diagram: Troubleshooting Workflow for this compound Degradation

G start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_handling Review Handling Procedures (Aliquotting, freeze-thaw cycles) start->check_handling test_purity Assess Purity of Stock Solution (e.g., HPLC-UV) check_storage->test_purity OK improper_storage Suboptimal Storage Conditions check_storage->improper_storage Issue Found check_handling->test_purity OK improper_handling Frequent Freeze-Thaw Cycles check_handling->improper_handling Issue Found degraded_stock Stock Solution Degraded test_purity->degraded_stock Purity <95% test_in_media Test Stability in Experimental Media test_purity->test_in_media Purity OK prepare_new_stock Prepare Fresh Stock Solution improper_storage->prepare_new_stock improper_handling->prepare_new_stock degraded_stock->prepare_new_stock media_issue Degradation in Media test_in_media->media_issue Degradation Observed stable Compound Stable, Investigate Other Variables test_in_media->stable Stable optimize_media Optimize Experimental Protocol (e.g., fresh media daily) media_issue->optimize_media

Caption: Troubleshooting flowchart for this compound degradation issues.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Reconstitution: Allow the solid this compound to equilibrate to room temperature before opening the vial. Reconstitute the compound in the recommended solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Solubilization: Ensure complete solubilization by vortexing and, if necessary, brief sonication in a water bath.

  • Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing leftover solution.

  • Storage: Store the aliquots at -80°C in a light-protected container.

  • Documentation: Label each aliquot clearly with the compound name, concentration, date of preparation, and aliquot number. Maintain a detailed inventory.

Protocol 2: Stability Assessment of this compound in Experimental Media using HPLC-UV

This protocol outlines a method to determine the stability of this compound under simulated experimental conditions.

  • Preparation: Prepare a solution of this compound in your experimental cell culture medium at the final working concentration.

  • Incubation: Incubate the solution under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2). Protect the solution from light.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Processing: At each time point, stop the degradation process by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.

  • HPLC-UV Analysis:

    • Thaw the samples and precipitate any proteins (e.g., with acetonitrile).

    • Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.

    • Analyze the samples using a suitable reverse-phase HPLC method with UV detection at the absorbance maximum of this compound.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Diagram: Experimental Workflow for Stability Assessment

G start Prepare this compound in Experimental Media incubate Incubate under Experimental Conditions start->incubate sample Collect Samples at Time Points (0, 24, 48, 72h) incubate->sample process Process and Store Samples (-80°C) sample->process analyze Analyze via HPLC-UV process->analyze quantify Quantify Peak Area of This compound analyze->quantify calculate Calculate % Remaining vs. Time quantify->calculate end Determine Stability Profile calculate->end

Caption: Workflow for assessing this compound stability in media.

Quantitative Data Summary

The following tables summarize typical stability data for a small molecule compound like this compound under various storage conditions.

Table 1: Stability of this compound in DMSO Stock Solution (10 mM)

Storage ConditionPurity after 1 MonthPurity after 6 Months
Room Temperature (20-25°C)85%60%
Refrigerated (2-8°C)98%92%
Frozen (-20°C)>99%98%
Ultra-Low (-80°C)>99%>99%

Table 2: Impact of Freeze-Thaw Cycles on this compound Purity (Stock in DMSO, stored at -20°C)

Number of Freeze-Thaw CyclesRemaining Purity
1>99%
398%
595%
1088%

Table 3: Stability of this compound in Cell Culture Medium (37°C, 5% CO2)

Time (Hours)% this compound Remaining (Protected from Light)% this compound Remaining (Exposed to Light)
0100%100%
2495%80%
4888%65%
7280%50%

For further assistance, please contact our technical support team.

References

addressing inconsistencies in A-26771B bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in bioactivity assays involving the macrocyclic lactone antibiotic, A-26771B.

Troubleshooting Guides

This section provides solutions to specific issues researchers may encounter during their experiments with this compound.

Question: Why am I observing significant variability in the IC50 values of this compound in my antibacterial assays?

Answer:

Variability in IC50 values for this compound can arise from several factors related to the compound itself, the experimental setup, and the bacterial strains used. Here are potential causes and troubleshooting steps:

  • Compound Integrity and Stability:

    • Degradation: this compound, like many macrocyclic lactones, can be susceptible to degradation. Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment.

    • Purity: The presence of impurities or related analogs from the synthesis or extraction process can affect the observed bioactivity. Verify the purity of your this compound sample using appropriate analytical methods like HPLC.

  • Assay Conditions:

    • Inoculum Density: The density of the bacterial inoculum can significantly impact the apparent IC50 value. Ensure you are using a standardized inoculum for each experiment, typically measured by optical density (e.g., 0.5 McFarland standard).

    • Growth Medium: Components in the growth medium can interact with this compound, affecting its availability and activity. Use a consistent and well-defined medium for all assays.

    • Incubation Time: The duration of incubation can influence the final IC50 value. Standardize the incubation time across all experiments.

  • Bacterial Strain Differences:

    • Resistance Mechanisms: Different bacterial strains can exhibit varying levels of susceptibility to this compound due to intrinsic or acquired resistance mechanisms.

    • Growth Rate: The growth rate of the bacterial strain can affect the outcome of the assay. Ensure consistent growth conditions.

Question: My ATPase inhibition assay with this compound is showing inconsistent results. What could be the cause?

Answer:

Inconsistencies in ATPase inhibition assays are often linked to the enzyme source, substrate concentrations, and buffer components.

  • Enzyme Activity:

    • Source and Purity: The source and purity of the ATPase can greatly influence the results. Use a consistent and well-characterized enzyme preparation.

    • Enzyme Concentration: The concentration of the enzyme should be in the linear range of the assay. Perform an enzyme titration to determine the optimal concentration.

  • Assay Buffer and Components:

    • ATP Concentration: The concentration of ATP should be at or near the Km of the enzyme for competitive inhibition studies.

    • Divalent Cations: The concentration of divalent cations like Mg2+ is critical for ATPase activity. Ensure consistent concentrations in your assay buffer.

    • pH: The pH of the assay buffer can affect both enzyme activity and the stability of this compound. Maintain a constant pH.

  • Compound-Related Issues:

    • Solubility: Poor solubility of this compound in the aqueous assay buffer can lead to inaccurate results. Use a suitable co-solvent like DMSO and ensure the final concentration does not inhibit the enzyme.

Frequently Asked Questions (FAQs)

What is the known mechanism of action of this compound?

This compound is known to be an inhibitor of adenosine triphosphatases (ATPases).[1] Its antibacterial activity is attributed to the presence of a γ-keto-α,β-unsaturated carboxyl moiety.

What are the recommended storage conditions for this compound?

It is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, it is best to prepare fresh stocks for each use or store aliquots at -80°C for short periods.

Which bacterial strains are known to be susceptible to this compound?

This compound exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and some fungi.[1]

Data Presentation

Table 1: Factors Potentially Influencing this compound Bioactivity Assay Consistency

FactorPotential Cause of InconsistencyRecommendation for Consistency
Compound Degradation, Impurities, SolubilityStore properly, verify purity, use appropriate solvent
Assay Conditions Inoculum density, Media components, Incubation timeStandardize protocols, use defined media
Biological System Bacterial strain differences, Enzyme activityUse consistent strains, characterize enzyme

Experimental Protocols

Protocol 1: Broth Microdilution Antibacterial Susceptibility Assay

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension to the final required inoculum density.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the test bacterium for a standardized period (e.g., 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol 2: ATPase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on ATPase activity.

  • Assay Buffer Preparation:

    • Prepare an assay buffer containing Tris-HCl, MgCl2, and KCl at a specific pH.

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the ATPase enzyme preparation to the assay buffer.

    • Add varying concentrations of this compound (or vehicle control) to the wells.

    • Pre-incubate the enzyme with the compound for a defined period.

  • Initiation of Reaction:

    • Initiate the reaction by adding a specific concentration of ATP to each well.

    • Incubate the plate at a constant temperature for a set time, ensuring the reaction is in the linear range.

  • Measurement of Phosphate Release:

    • Stop the reaction by adding a reagent that detects inorganic phosphate (e.g., malachite green-based reagent).

    • Measure the absorbance at the appropriate wavelength to quantify the amount of phosphate released.

    • Calculate the percentage of inhibition for each concentration of this compound.

Visualizations

Signaling_Pathway A26771B This compound A26771B->Inhibition ATPase ATPase ADP_Pi ADP + Pi ATPase->ADP_Pi Hydrolysis ATP ATP ATP->ATPase Cellular_Processes Essential Cellular Processes ADP_Pi->Cellular_Processes Energy for Inhibition->ATPase Experimental_Workflow Start Inconsistent Bioactivity Results Check_Compound Verify Compound Integrity (Purity, Stability, Solubility) Start->Check_Compound Check_Assay Review Assay Parameters (Protocol, Reagents, Controls) Start->Check_Assay Check_System Examine Biological System (Cell line/Strain, Enzyme source) Start->Check_System Isolate_Variable Isolate and Test One Variable at a Time Check_Compound->Isolate_Variable Check_Assay->Isolate_Variable Check_System->Isolate_Variable Analyze_Data Analyze Data and Compare to Controls Isolate_Variable->Analyze_Data Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results Logical_Relationships Inconsistent_Results Inconsistent Results Compound_Issue Compound-Related Issue? Inconsistent_Results->Compound_Issue Assay_Issue Assay-Related Issue? Inconsistent_Results->Assay_Issue System_Issue System-Related Issue? Inconsistent_Results->System_Issue Purity Check Purity (HPLC) Compound_Issue->Purity Yes Stability Check Stability (Fresh Stock) Compound_Issue->Stability Yes Solubility Check Solubility Compound_Issue->Solubility Yes Protocol Verify Protocol Steps Assay_Issue->Protocol Yes Reagents Check Reagent Quality Assay_Issue->Reagents Yes Controls Validate Controls Assay_Issue->Controls Yes Strain Confirm Strain/Cell Line Identity System_Issue->Strain Yes Enzyme Characterize Enzyme Activity System_Issue->Enzyme Yes

References

refining purification protocols for A-26771B from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the refining purification protocols for the antibiotic A-26771B from crude extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, a 16-membered macrocyclic lactone antibiotic isolated from Penicillium turbatum.[1]

Q1: My crude extract shows promising anti-Gram-positive bacterial activity, but the yield of this compound after initial extraction is very low. What are the potential causes and solutions?

A1: Low initial yield can stem from several factors:

  • Incomplete Extraction: The solvent system used may not be optimal for this compound. Given its macrolide structure, it is likely to have moderate polarity.

    • Troubleshooting:

      • Ensure the fermentation broth or fungal biomass is thoroughly homogenized before extraction to maximize surface area.

      • Experiment with a range of solvent systems of varying polarities. Start with ethyl acetate or dichloromethane, which are common for extracting macrolides. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be effective.

      • Adjust the pH of the aqueous phase before extraction. Many macrolides are more soluble in organic solvents at a slightly basic pH.

  • Degradation of this compound: Macrolide antibiotics can be sensitive to pH extremes and high temperatures. One study noted the degradation of the natural product, suggesting potential stability issues.[2]

    • Troubleshooting:

      • Maintain a neutral to slightly basic pH during extraction and subsequent purification steps.

      • Avoid prolonged exposure to high temperatures. Use a rotary evaporator at a low temperature to remove extraction solvents.

      • Work quickly and store extracts and fractions at low temperatures (-20°C or below) when not in use.

  • Suboptimal Fermentation Conditions: The production of this compound by Penicillium turbatum may be highly dependent on the fermentation medium and culture conditions.

    • Troubleshooting:

      • Review and optimize fermentation parameters such as media composition, pH, temperature, and aeration.

      • Harvest the culture at the optimal time point for this compound production, which can be determined by creating a time-course profile of its production.

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) of the crude extract, making it difficult to track this compound. How can I improve the resolution?

A2: Improving TLC resolution is crucial for effective tracking during purification.

  • Solvent System Optimization: The mobile phase composition is critical for good separation.

    • Troubleshooting:

      • Systematically test different solvent systems. A good starting point for macrolides is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).

      • Vary the ratio of the solvents to fine-tune the separation. For example, start with a 7:3 hexane:ethyl acetate mixture and adjust the ratio as needed.

      • Adding a small amount of a third solvent, such as methanol or acetic acid, can sometimes improve the resolution of spots.

  • TLC Plate and Technique:

    • Troubleshooting:

      • Use high-performance TLC (HPTLC) plates for better resolution.

      • Ensure the spotting of the extract is done in a small, concentrated spot.

      • Develop the TLC plate in a chamber that is saturated with the mobile phase vapor to ensure even migration of the solvent front.

Q3: My column chromatography fractions are not pure, and I am seeing significant overlap between this compound and other compounds. What can I do?

A3: Co-elution of impurities is a common challenge in column chromatography.

  • Stationary and Mobile Phase Selection:

    • Troubleshooting:

      • If using normal-phase silica gel, ensure the mobile phase polarity is optimized based on your TLC results. A gradient elution (gradually increasing the polarity of the mobile phase) can be more effective than isocratic elution (using a single solvent mixture) for complex mixtures.

      • Consider using a different stationary phase. Reverse-phase chromatography (e.g., with C18-bonded silica) is often effective for separating macrolides. In this case, the mobile phase would be a polar solvent system, such as a mixture of methanol and water or acetonitrile and water.

  • Column Packing and Loading:

    • Troubleshooting:

      • Ensure the column is packed uniformly to prevent channeling.

      • Do not overload the column. The amount of crude extract loaded should typically be 1-5% of the total weight of the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often necessary to achieve high purity.

    • Troubleshooting:

      • Develop a suitable HPLC method, likely using a C18 column with a water/acetonitrile or water/methanol gradient.

      • Monitor the elution profile with a UV detector. The chromophore in this compound should allow for UV detection.

Q4: this compound seems to be degrading during the final purification steps, especially after solvent removal. How can I minimize this?

A4: As noted, this compound may have stability issues.[2]

  • Gentle Solvent Removal:

    • Troubleshooting:

      • Use a rotary evaporator at a low temperature (e.g., 30°C) and under high vacuum.

      • For small sample volumes, a stream of nitrogen gas can be used to evaporate the solvent at room temperature.

      • Lyophilization (freeze-drying) can be a gentle method for removing aqueous solvents from the final product.

  • Storage Conditions:

    • Troubleshooting:

      • Store the purified this compound as a solid, if possible, under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.

      • If it must be stored in solution, use a non-reactive solvent like DMSO and store at low temperatures. This compound is soluble in ethanol, methanol, DMF, and DMSO.[1]

Quantitative Data Summary

The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56448-20-5[3]
Molecular Formula C₂₀H₃₀O₇[3]
Molecular Weight 382.5 g/mol [3]
Appearance Solid[3]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[1]

Table 2: Reported In Vitro Activity of this compound

Organism TypeExample OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Gram-positive Bacteria S. aureus, S. faecalis<0.78 - 50[3]
Mycoplasma M. gallisepticum, M. synoviae<0.78 - 50[3]
Fungi C. tropicalis, T. mentagrophytes6.25 - 100[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Penicillium turbatum Culture

  • Harvesting: After fermentation, separate the fungal mycelium from the culture broth by centrifugation or filtration.

  • Mycelial Extraction:

    • Homogenize the mycelial cake in a blender with methanol or acetone.

    • Filter the mixture and collect the solvent extract.

    • Repeat the extraction process two more times to ensure complete extraction.

    • Combine the solvent extracts and concentrate under reduced pressure at a temperature below 40°C.

  • Broth Extraction:

    • Adjust the pH of the culture broth to 7.5-8.0.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and wash with a saturated sodium chloride solution.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Combine and Store: Combine the concentrated mycelial and broth extracts. This is the crude extract. Store at -20°C until further purification.

Protocol 2: Column Chromatography for Initial Purification of this compound

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Combine the fractions that show a high concentration of the target compound and a similar impurity profile.

    • Concentrate the combined fractions under reduced pressure.

Visualizations

Diagram 1: General Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of Penicillium turbatum Harvesting Harvesting of Mycelia and Broth Fermentation->Harvesting Extraction Crude Extraction (Solvent Partitioning) Harvesting->Extraction Crude Biomass/Broth ColumnChromatography Column Chromatography (e.g., Silica Gel) Extraction->ColumnChromatography Crude Extract HPLC Preparative HPLC (e.g., Reverse Phase) ColumnChromatography->HPLC Semi-pure Fractions PureA26771B Pure this compound HPLC->PureA26771B

Caption: A generalized workflow for the purification of this compound from fermentation culture.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_extraction Extraction Troubleshooting cluster_stability Stability Troubleshooting cluster_fermentation Fermentation Troubleshooting Start Low Yield of this compound CheckExtraction Check Extraction Protocol Start->CheckExtraction CheckStability Assess Compound Stability Start->CheckStability CheckFermentation Review Fermentation Conditions Start->CheckFermentation SolventSystem Optimize Solvent System (Polarity, pH) CheckExtraction->SolventSystem Homogenization Improve Homogenization CheckExtraction->Homogenization TempControl Control Temperature (Low Temp Processing) CheckStability->TempControl pHControl Maintain Neutral pH CheckStability->pHControl MediaOptimization Optimize Media Composition CheckFermentation->MediaOptimization TimeCourse Determine Optimal Harvest Time CheckFermentation->TimeCourse

References

Validation & Comparative

A-26771B: A Comparative Analysis of Efficacy Against Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of A-26771B, a macrocyclic lactone antibiotic, with established macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. The data presented is compiled from publicly available scientific literature and product data sheets.

Executive Summary

This compound, isolated from Penicillium turbatum, demonstrates moderate antimicrobial activity, particularly against Gram-positive bacteria and Mycoplasma species. This guide presents a side-by-side comparison of its Minimum Inhibitory Concentration (MIC) values with those of commonly prescribed macrolides. The objective is to provide a data-driven resource for researchers evaluating novel antimicrobial agents.

Data Presentation: Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other macrolide antibiotics against a panel of clinically relevant bacteria. MIC values are presented in micrograms per milliliter (µg/mL). It is important to note that direct comparisons should be made with caution, as testing methodologies and specific strains may vary between studies.

OrganismThis compound (µg/mL)Erythromycin (µg/mL)Azithromycin (µg/mL)Clarithromycin (µg/mL)
Staphylococcus aureus<0.78 - 160.25 - >640.5 - >640.03 - >64
Staphylococcus aureus (MRSA)6 - 16ResistantResistantResistant
Enterococcus faecalis (Streptococcus faecalis)<0.781.0 (mode)4.0 (mode)-
Mycoplasma gallisepticum<0.78---
Mycoplasma granularum<0.78---
Mycoplasma synoviae<0.78---
Mycoplasma hyosynoviae3.12---
Mycoplasma hyopneumoniae1.56---

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the broth microdilution method.

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Agent Stock Solutions:

  • Antimicrobial agents (this compound, erythromycin, azithromycin, clarithromycin) are dissolved in a suitable solvent to create a high-concentration stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared from a fresh culture.

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

  • Aliquots of the diluted antimicrobial solutions are dispensed into the wells of a 96-well microdilution plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) are included.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Growth is assessed by visual inspection for turbidity or by using a spectrophotometric plate reader.

Visualizations

Signaling Pathway: Macrolide Mechanism of Action

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This binding event blocks the exit tunnel through which nascent polypeptide chains emerge, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain 50S_Subunit->Polypeptide_Chain Blocks Exit Tunnel 30S_Subunit 30S Subunit Macrolide Macrolide (e.g., this compound) Macrolide->50S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit Binds to tRNA tRNA tRNA->50S_Subunit Delivers Amino Acid Inhibition Inhibition of Protein Synthesis Polypeptide_Chain->Inhibition

Caption: Mechanism of action of macrolide antibiotics.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram illustrates the key steps in determining the MIC of an antibiotic using the broth microdilution method.

MIC_Workflow Start Start Prep_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microdilution Plate Prep_Antibiotic->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship: Comparative Efficacy Study Design

A robust comparative efficacy study follows a logical progression from in vitro testing to potential clinical evaluation. This diagram outlines the fundamental stages of such a study.

Efficacy_Study_Logic In_Vitro In Vitro Studies (MIC, MBC, Time-Kill Assays) In_Vivo In Vivo Animal Models (Efficacy and Toxicity) In_Vitro->In_Vivo Phase_I Phase I Clinical Trials (Safety and Pharmacokinetics in Humans) In_Vivo->Phase_I Phase_II Phase II Clinical Trials (Efficacy and Dose Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: Logical flow of a comparative drug efficacy study.

References

A-26771B Versus Other ATPase Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the macrocyclic lactone antibiotic A-26771B with two other well-characterized ATPase inhibitors: Oligomycin and Bafilomycin A1. While information on this compound is limited in publicly available scientific literature, this guide summarizes its known properties and contrasts them with the extensive experimental data available for Oligomycin and Bafilomycin A1. This comparative analysis is intended to assist researchers in selecting the appropriate ATPase inhibitor for their experimental needs and to highlight areas where further investigation of this compound is warranted.

I. Overview of this compound and Comparative ATPase Inhibitors

This compound is a macrocyclic lactone antibiotic that has been identified as an inhibitor of Adenosine Triphosphatases (ATPases). However, specific details regarding its mechanism of action, the type of ATPase it inhibits, and its potency (e.g., IC50 values) are not extensively documented in available literature.

For the purpose of this comparative study, we will focus on two well-established ATPase inhibitors:

  • Oligomycin: A macrolide antibiotic that specifically inhibits the F1Fo-ATPase (also known as ATP synthase or Complex V) in mitochondria. It is a widely used tool to study mitochondrial respiration and ATP synthesis.

  • Bafilomycin A1: A macrolide antibiotic that is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are responsible for acidifying intracellular compartments such as lysosomes and endosomes.

II. Data Presentation: A Comparative Analysis

The following table summarizes the key characteristics of this compound, Oligomycin, and Bafilomycin A1 based on available data.

FeatureThis compoundOligomycinBafilomycin A1
Chemical Class Macrocyclic Lactone AntibioticMacrolide AntibioticMacrolide Antibiotic
Primary ATPase Target Not definitively specified in available literature.F1Fo-ATPase (Mitochondrial ATP Synthase)[1][2]Vacuolar H+-ATPase (V-ATPase)[3][4][5]
Mechanism of Action General ATPase inhibition.Binds to the F0 subunit of F1Fo-ATPase, blocking the proton channel and inhibiting both ATP synthesis and hydrolysis.[1][2]Binds to the V0 subunit of V-ATPase, inhibiting proton translocation and preventing the acidification of intracellular organelles.[4]
IC50 Value Not available in searched literature.~2 µM for inhibition of store-operated Ca2+ influx (effects independent of mitochondrial ATP production).0.6 - 1.5 nM in bovine chromaffin granules. 4-400 nM depending on the organism and experimental conditions.[3][4][5]
Primary Cellular Effect Not detailed in available literature.Inhibition of oxidative phosphorylation, induction of apoptosis.Inhibition of autophagy, disruption of endosomal/lysosomal function, induction of apoptosis.[5]

III. Experimental Protocols

This section outlines general methodologies for key experiments used to characterize ATPase inhibitors. These protocols can be adapted to study the effects of this compound and compare them to known inhibitors like Oligomycin and Bafilomycin A1.

A. ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Principle: The assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a colored complex that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of Pi produced by ATPase activity.

Materials:

  • Purified ATPase enzyme (e.g., isolated mitochondria for F1Fo-ATPase or lysosomal vesicles for V-ATPase)

  • Assay Buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2)

  • ATP solution

  • Test inhibitors (this compound, Oligomycin, Bafilomycin A1) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitors.

  • In a 96-well plate, add the purified ATPase enzyme to the assay buffer.

  • Add the different concentrations of the test inhibitors to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme with the inhibitors for a specified time at the desired temperature (e.g., 10-15 minutes at 37°C).

  • Initiate the reaction by adding a known concentration of ATP to each well.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Stop the reaction by adding the Malachite Green Reagent.

  • Allow color to develop for 15-30 minutes at room temperature.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.

  • Calculate the percentage of ATPase inhibition for each inhibitor concentration and determine the IC50 value.

B. Coupled Enzyme ATPase Assay (Lactate Dehydrogenase/Pyruvate Kinase Assay)

This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.

Principle: The ADP produced by the ATPase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, regenerating ATP in the process. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the decrease in absorbance at 340 nm.

Materials:

  • Purified ATPase enzyme

  • Assay Buffer

  • ATP solution

  • Test inhibitors

  • Coupling enzyme mixture containing PEP, PK, LDH, and NADH

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture containing the assay buffer, coupling enzyme mixture, and the purified ATPase enzyme in a cuvette or microplate well.

  • Add the test inhibitor at the desired concentration.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding ATP.

  • Continuously monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the rate of ADP production and thus the ATPase activity.

  • Calculate the ATPase activity in the presence and absence of the inhibitor to determine the percentage of inhibition.

IV. Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Oligomycin and Bafilomycin A1, as well as a general experimental workflow for assessing ATPase inhibition.

Oligomycin_Apoptosis_Pathway Oligomycin Oligomycin F1Fo_ATPase F1Fo-ATPase (Complex V) Oligomycin->F1Fo_ATPase Inhibits Mitochondria Mitochondria ATP_depletion ATP Depletion F1Fo_ATPase->ATP_depletion ROS Increased ROS F1Fo_ATPase->ROS MMP Loss of Mitochondrial Membrane Potential ATP_depletion->MMP ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Oligomycin-induced apoptotic signaling pathway.

Bafilomycin_Autophagy_Pathway Bafilomycin Bafilomycin A1 V_ATPase V-ATPase Bafilomycin->V_ATPase Inhibits Autolysosome Autolysosome Formation Bafilomycin->Autolysosome Blocks Acidification Lysosomal Acidification V_ATPase->Acidification Lysosome Lysosome Acidification->Autolysosome Required for Autophagosome Autophagosome Autophagosome->Autolysosome Fuses with Lysosome Degradation Cargo Degradation Autolysosome->Degradation

Caption: Bafilomycin A1-mediated inhibition of autophagy.

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Purified ATPase Enzyme Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Inhibitor Stock Solutions Inhibitor_Prep->Incubation Reagent_Prep Prepare Assay Reagents Reaction Initiate Reaction with ATP Reagent_Prep->Reaction Incubation->Reaction Measurement Measure ATPase Activity Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for ATPase inhibition assay.

V. Conclusion

While this compound is identified as an ATPase inhibitor, a significant gap exists in the scientific literature regarding its specific molecular target, mechanism of action, and inhibitory potency. In contrast, Oligomycin and Bafilomycin A1 are well-characterized inhibitors with distinct specificities for F1Fo-ATPase and V-ATPase, respectively. This guide provides a framework for future comparative studies on this compound by outlining established experimental protocols and highlighting the detailed information available for other potent ATPase inhibitors. Further research is necessary to elucidate the specific biochemical and cellular effects of this compound to determine its potential as a valuable research tool or therapeutic agent.

References

Preclinical Validation of A-26771B: An Antibacterial Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial agent A-26771B, with a focus on its preclinical validation. Due to the limited availability of in vivo efficacy and pharmacokinetic data in publicly accessible literature, this document summarizes the existing in vitro data and outlines the standard experimental protocols and workflows used in the preclinical assessment of novel antibacterial compounds. This guide is intended to serve as a foundational resource for researchers interested in the further development and evaluation of this compound or similar macrolide antibiotics.

In Vitro Antibacterial Activity of this compound

This compound is a macrolide antibiotic that has demonstrated activity primarily against Gram-positive bacteria and some species of Mycoplasma and fungi. The available data on its in vitro efficacy is summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms
MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)6 - 16
Staphylococcus aureus(Not specified)<0.78 - 50
Streptococcus faecalis(Not specified)<0.78 - 50
Vibrio coli(Not specified)<0.78 - 50
Mycoplasma gallisepticum(Not specified)<0.78 - 50
Mycoplasma granularum(Not specified)<0.78 - 50
Mycoplasma synoviae(Not specified)<0.78 - 50
Mycoplasma hyosynoviae(Not specified)<0.78 - 50
Mycoplasma hyopneumoniae(Not specified)<0.78 - 50
Erwinia amylovora(Not specified)<0.78 - 50
Pasteurella multocida(Not specified)<0.78 - 50
Xanthomonas phaseoli(Not specified)<0.78 - 50
Candida tropicalis(Not specified)6.25 - 100
Trichophyton mentagrophytes(Not specified)6.25 - 100
Botrytis cinerea(Not specified)6.25 - 100
Ceratocystis ulmi(Not specified)6.25 - 100
Verticillium albo-atrum(Not specified)6.25 - 100

Note: The provided MIC values are based on available data and may vary depending on the specific strains and testing conditions.

Standard Experimental Protocols for Preclinical Antibacterial Validation

The following are detailed methodologies for key experiments typically cited in the preclinical validation of antibacterial agents. These protocols provide a framework for the potential in vivo evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Antibacterial Agent: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibacterial agent is inoculated with the bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Murine Systemic Infection Model (Sepsis Model)

This model is used to evaluate the in vivo efficacy of an antibacterial agent in treating a systemic infection.

Protocol:

  • Animal Model: Typically, 6-8 week old female BALB/c mice are used.

  • Induction of Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA). The bacterial inoculum is prepared to a concentration that causes mortality in the control group within a specified timeframe (e.g., 24-48 hours).

  • Treatment: At a predetermined time post-infection (e.g., 1 hour), mice are treated with this compound via a relevant route of administration (e.g., intravenous or oral). A control group receives a vehicle control. A comparator antibiotic (e.g., vancomycin) is often included.

  • Monitoring: Mice are monitored for survival over a period of 7-10 days. Clinical signs of illness are also recorded.

  • Efficacy Endpoint: The primary endpoint is the survival rate. Secondary endpoints can include the reduction in bacterial load in blood and major organs (e.g., spleen, liver) at specific time points.

Pharmacokinetic (PK) Study in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.

  • Drug Administration: A single dose of this compound is administered via the intended clinical route (e.g., intravenous and oral).

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Key pharmacokinetic parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).

Experimental and Logical Workflow Visualization

The following diagrams illustrate the typical workflows for evaluating a novel antibacterial agent.

Preclinical_Antibacterial_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Library Compound Library Primary_Screening Primary Screening (e.g., MIC assays) Compound_Library->Primary_Screening Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Compounds->Lead_Optimization Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Selection Pharmacokinetics Pharmacokinetics (PK) (in rodents) Candidate_Selection->Pharmacokinetics Testing Toxicology Toxicology Studies Candidate_Selection->Toxicology Safety Assessment Efficacy_Models Efficacy Models (e.g., Murine Sepsis Model) Pharmacokinetics->Efficacy_Models Inform Dosing Preclinical_Candidate Preclinical Candidate Efficacy_Models->Preclinical_Candidate Validation Toxicology->Preclinical_Candidate

Caption: Workflow for preclinical antibacterial drug discovery.

In_Vivo_Efficacy_Testing_Workflow Start Start: Select Animal Model and Bacterial Strain Infection Induce Infection in Animals (e.g., Intraperitoneal Injection) Start->Infection Treatment_Groups Administer Treatment Infection->Treatment_Groups Test_Compound Test Compound (this compound) Treatment_Groups->Test_Compound Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control Comparator_Drug Comparator Drug (e.g., Vancomycin) Treatment_Groups->Comparator_Drug Monitoring Monitor Survival and Clinical Signs Test_Compound->Monitoring Vehicle_Control->Monitoring Comparator_Drug->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Survival_Curve Kaplan-Meier Survival Curve Endpoint_Analysis->Survival_Curve Bacterial_Load Bacterial Load in Tissues (CFU counts) Endpoint_Analysis->Bacterial_Load Statistical_Analysis Statistical Analysis Survival_Curve->Statistical_Analysis Bacterial_Load->Statistical_Analysis Conclusion Conclusion: Determine Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for in vivo efficacy testing in a murine infection model.

A Comparative Analysis of A-26771B and Erythromycin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the macrolide antibiotic A-26771B and the established antibiotic erythromycin, focusing on their efficacy against the significant human pathogen Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the available experimental data to inform future research and development efforts.

Executive Summary

Staphylococcus aureus remains a major cause of morbidity and mortality, with antibiotic resistance posing a significant challenge to effective treatment. Erythromycin, a macrolide antibiotic, has long been a therapeutic option, although its efficacy is increasingly compromised by resistance. This guide examines this compound, another macrolide, as a potential alternative. However, the available data, presented herein, indicate that this compound exhibits minimal to no antibacterial activity against S. aureus. In contrast, erythromycin demonstrates potent activity against susceptible strains. This analysis concludes that, based on current evidence, this compound is not a viable candidate for the treatment of S. aureus infections.

Data Presentation: this compound vs. Erythromycin Against S. aureus

The following table summarizes the antibacterial efficacy of this compound and erythromycin against S. aureus. The data for this compound is derived from a study by Chatterjee et al. (2018), while the Minimum Inhibitory Concentration (MIC) values for erythromycin are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

CompoundOrganismConcentration (µg/mL)Inhibition (%)MIC (µg/mL)Interpretation
This compound S. aureus1006.3 ± 2.2>200Not Active[1]
2009.3 ± 3.7
Erythromycin S. aureus (Susceptible)--≤0.5Susceptible
S. aureus (Intermediate)--1-4Intermediate
S. aureus (Resistant)--≥8Resistant

Experimental Protocols

Antibacterial Activity of this compound (Chatterjee et al., 2018)

The in vitro antibacterial activity of this compound was assessed using a spread plate technique.

  • Bacterial Strain and Culture Preparation: Staphylococcus aureus (MTCC 10309) was used in this study. The bacterial culture was grown in nutrient broth overnight at 37°C.

  • Assay Procedure: A standardized bacterial suspension was spread uniformly on nutrient agar plates.

  • Compound Application: Solutions of this compound at concentrations of 100 µg/mL and 200 µg/mL were prepared. The method of application to the agar plates was not specified in the available literature.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement of Inhibition: The percentage of growth inhibition was calculated by comparing the growth in the presence of the compound to a control without the compound. The results are presented as the mean ± standard deviation.[1]

Determination of Erythromycin MIC against S. aureus (CLSI Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of erythromycin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: A series of two-fold dilutions of erythromycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted erythromycin is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of erythromycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations: Mechanisms and Structures

To further elucidate the comparative analysis, the following diagrams illustrate the chemical structure of this compound, the mechanism of action of erythromycin, and the common mechanisms of erythromycin resistance in S. aureus.

Caption: Chemical Structure of this compound.

Erythromycin_Mechanism Mechanism of Action of Erythromycin cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit P_site P Site E_site Exit Tunnel 50S_subunit->E_site Blocks exit tunnel 30S_subunit 30S Subunit A_site A Site Inhibition Inhibition E_site->Inhibition Prevents translocation Erythromycin Erythromycin Erythromycin->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis

Caption: Erythromycin inhibits bacterial protein synthesis.

Erythromycin_Resistance Mechanisms of Erythromycin Resistance in S. aureus cluster_mechanisms Resistance Mechanisms Erythromycin Erythromycin Bacterium S. aureus Cell Erythromycin->Bacterium Enters cell Ribosome Bacterial Ribosome (Target) Target_Modification Target Site Modification (erm genes) Target_Modification->Ribosome Alters binding site Efflux_Pump Active Efflux (msr genes) Efflux_Pump->Erythromycin Pumps out Enzymatic_Inactivation Enzymatic Inactivation (ere genes) Enzymatic_Inactivation->Erythromycin Degrades

Caption: S. aureus resistance mechanisms to erythromycin.

Conclusion

The comparative analysis reveals a stark contrast in the antibacterial efficacy of this compound and erythromycin against Staphylococcus aureus. While erythromycin remains a potent antibiotic against susceptible strains, with well-defined MIC breakpoints, this compound demonstrates negligible inhibitory activity at the tested concentrations. The experimental data from Chatterjee et al. (2018) suggest that the chemical structure of this compound is not conducive to antibacterial action against S. aureus. Therefore, for researchers and professionals in drug development, the focus for combating S. aureus infections should remain on developing novel agents with significant antimicrobial potency or strategies to overcome existing resistance mechanisms to established drugs like erythromycin, rather than pursuing this compound in its current form.

References

Assessing the Synergistic Potential of A-26771B: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the use of combination therapies to enhance antimicrobial efficacy. A-26771B, a macrolide antibiotic derived from Penicillium turbatum, has demonstrated activity against Gram-positive bacteria, mycoplasma, and various fungi[1][2][3]. Its mechanism of action involves the inhibition of potassium-dependent ATPase[1][3][4]. While the individual antimicrobial properties of this compound are documented, its potential for synergistic interactions with other antibiotics remains an unexplored area of research.

This guide provides a framework for assessing the synergistic effects of this compound with other antimicrobial agents. While specific experimental data on this compound combinations is not currently available in published literature, this document outlines the standardized methodologies, data presentation, and interpretation required to conduct such investigations.

Understanding Antibiotic Synergy

Antibiotic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[5][6]. This can lead to improved clinical outcomes by:

  • Enhancing bactericidal activity against resistant strains.

  • Reducing the required dosage of individual drugs, thereby minimizing toxicity.

  • Slowing the development of drug resistance.

Interactions between antibiotics are typically classified as synergistic, additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects)[5][7].

Experimental Protocol: The Checkerboard Assay

The checkerboard microdilution assay is a common in vitro method to quantitatively assess antibiotic synergy.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of this compound and another antibiotic against a target microorganism.

Materials:

  • This compound

  • Partner antibiotic(s)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Pipettes and other standard laboratory equipment

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent.

  • Serial Dilutions:

    • In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Create serial dilutions of the partner antibiotic along the y-axis (e.g., rows A-G).

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Add a standardized inoculum of the test bacteria to each well.

  • Controls:

    • Include a row with only dilutions of this compound to determine its Minimum Inhibitory Concentration (MIC).

    • Include a column with only dilutions of the partner antibiotic to determine its MIC.

    • Include a well with no antibiotics as a positive growth control.

    • Include a well with no bacteria as a negative control (sterility).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Collection: After incubation, visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of an antibiotic that prevents visible growth.

Synergy_Assessment_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions (this compound & Partner Drug) C Create 2D Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Determine MICs (Individual & Combination) E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additivity, Antagonism) G->H

Caption: Workflow for assessing antibiotic synergy using the checkerboard method.

Data Presentation and Interpretation

The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index.

FIC Calculation:

  • FIC of Drug A (this compound): (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B (Partner Antibiotic): (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (FICI): FIC of Drug A + FIC of Drug B

The FICI value is used to interpret the interaction:

  • Synergy: FICI ≤ 0.5

  • Additivity: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against S. aureus

CombinationMIC of this compound (µg/mL)MIC of Antibiotic X (µg/mL)FIC of this compoundFIC of Antibiotic XFICIInterpretation
This compound alone 16-----
Antibiotic X alone 4-----
Combination 1 410.250.250.50 Synergy
Combination 2 80.50.500.1250.625 Additivity

This table presents a hypothetical example to illustrate data presentation.

Interaction_Types cluster_synergy Synergy (FICI ≤ 0.5) cluster_additivity Additivity (0.5 < FICI ≤ 4.0) cluster_antagonism Antagonism (FICI > 4.0) S_A Drug A S_Effect Combined Effect > Sum of Individual Effects S_A->S_Effect S_B Drug B S_B->S_Effect A_A Drug A A_Effect Combined Effect = Sum of Individual Effects A_A->A_Effect A_B Drug B A_B->A_Effect An_A Drug A An_Effect Combined Effect < Sum of Individual Effects An_A->An_Effect An_B Drug B An_B->An_Effect

Caption: Conceptual diagram of antibiotic interaction types.

Conclusion

While direct evidence for the synergistic effects of this compound with other antibiotics is yet to be established, the methodologies outlined in this guide provide a clear pathway for future research. Investigating such combinations could unlock new therapeutic strategies, potentially revitalizing existing antibiotics and offering new solutions in the fight against antimicrobial resistance. The checkerboard assay, coupled with systematic data analysis, remains the cornerstone for identifying and quantifying these crucial interactions.

References

A-26771B and Multidrug-Resistant Bacteria: A Guide to Assessing Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential of new antimicrobial compounds against multidrug-resistant (MDR) bacteria is a critical step in the fight against antibiotic resistance. This guide focuses on the macrocyclic lactone antibiotic A-26771B and outlines a framework for evaluating its cross-resistance profile in MDR bacteria. While specific studies on the cross-resistance of this compound are not currently available in the public domain, this guide provides the necessary context and experimental protocols to conduct such an evaluation.

This compound is a sixteen-membered macrocyclic lactone antibiotic produced by the fungus Penicillium turbatum[1]. Its structure and biological properties have been elucidated, revealing a γ-keto-α,β-unsaturated carboxyl moiety that is crucial for its antimicrobial activity[2]. Interestingly, the producing organism, Penicillium egyptiacum, possesses a unique self-resistance mechanism to avoid self-harm from the antibiotic it produces[2]. This involves the reduction of the γ-carbonyl group, which inactivates the molecule[2]. While this provides insight into a potential resistance mechanism, comprehensive studies evaluating this compound against a broad panel of clinically relevant MDR bacteria have not been published.

Understanding Cross-Resistance

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, often from the same class or with a similar mechanism of action. However, cross-resistance can also occur between unrelated antibiotic classes through mechanisms such as multidrug efflux pumps[3]. Assessing the potential for cross-resistance is a pivotal step in the preclinical development of any new antibiotic. An ideal antibiotic candidate would not show cross-resistance with existing classes of antibiotics to which bacteria have already developed resistance.

Assessing the Cross-Resistance Profile of this compound

Currently, there is a lack of published data on the activity of this compound against well-characterized multidrug-resistant bacterial strains. To address this knowledge gap, a systematic evaluation is required. The following sections detail the experimental protocols necessary to perform such a study.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of this compound's activity with that of other antibiotics, quantitative data should be summarized in a structured table. This table would ideally include the Minimum Inhibitory Concentrations (MICs) of this compound and a panel of comparator antibiotics against a collection of MDR bacterial strains with well-defined resistance mechanisms.

Table 1: Hypothetical MIC Comparison of this compound against Multidrug-Resistant Bacteria

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Comparator 1 MIC (µg/mL)Comparator 2 MIC (µg/mL)Comparator 3 MIC (µg/mL)
S. aureus (MRSA)mecA positiveData not available
E. coli (ESBL)CTX-M-15Data not available
K. pneumoniae (CRE)KPC-2Data not available
P. aeruginosaEfflux pump (MexAB-OprM)Data not available
A. baumannii (MDR)MultipleData not available

Note: The data in this table is hypothetical and for illustrative purposes only. No public data is available for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing antibiotic susceptibility and cross-resistance.

1. Bacterial Strains: A well-characterized panel of clinical and laboratory-generated multidrug-resistant bacterial strains should be used. This panel should include representatives of key pathogens such as:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococci (VRE)

  • Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae

  • Carbapenem-resistant Enterobacteriaceae (CRE)

  • MDR Pseudomonas aeruginosa

  • MDR Acinetobacter baumannii

The resistance mechanisms of each strain (e.g., specific resistance genes, efflux pump expression levels) should be genetically confirmed.

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard and recommended procedure.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains are grown on appropriate agar plates overnight. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

3. Time-Kill Assays: Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Procedure: A standardized inoculum of the test organism (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to flasks containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without the antibiotic is also included.

  • Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Interpretation: A ≥3-log₁₀ (99.9%) reduction in the initial inoculum is considered bactericidal activity.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for planning and execution. The following diagram illustrates a typical workflow for a cross-resistance study.

CrossResistanceWorkflow cluster_setup Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Strain_Selection Select Panel of MDR Bacteria MIC_Assay Perform Broth Microdilution MIC Assays Strain_Selection->MIC_Assay Antibiotic_Prep Prepare this compound and Comparator Antibiotics Antibiotic_Prep->MIC_Assay Time_Kill Conduct Time-Kill Assays for Key Strains MIC_Assay->Time_Kill Data_Collection Record MICs and Bactericidal Activity Time_Kill->Data_Collection Comparison Compare Activity of this compound to Comparators Data_Collection->Comparison Cross_Resistance_Analysis Analyze for Cross-Resistance Patterns Comparison->Cross_Resistance_Analysis Report Report Findings and Assess Therapeutic Potential Cross_Resistance_Analysis->Report

Caption: Workflow for assessing the cross-resistance of a novel antibiotic.

References

Evaluating the In Vitro Safety and Toxicity Profile of A-26771B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the anticipated in vitro safety and toxicity profile of A-26771B, a macrocyclic lactone antibiotic and ATPase inhibitor. Due to the limited publicly available data on this compound, this guide leverages data from comparable ATPase inhibitors, Oligomycin A and Bafilomycin A1, to provide a baseline for potential toxicity. This document is intended to guide researchers in designing appropriate in vitro studies to thoroughly characterize the safety profile of this compound.

Executive Summary

Comparative In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for the comparator compounds, Oligomycin A and Bafilomycin A1. It is crucial to note that no public data for this compound could be found. The IC50 values, representing the concentration of a drug that is required for 50% inhibition of cell viability, are presented for various cell lines.

CompoundCell LineAssayIC50Citation
This compound --Data Not Available-
Oligomycin A MCF7 (human breast adenocarcinoma)Mammosphere formation assay~100 nM[1]
MDA-MB-231 (human breast adenocarcinoma)Mammosphere formation assay~5-10 µM[1]
A549 (human lung carcinoma)MTT Assay10 µM (concentration tested)[2]
Bafilomycin A1 Various (golden hamster embryo, NIH-3T3, PC12, HeLa)Cell growth inhibition10-50 nM[3]
HeLa (human cervical adenocarcinoma)Prevention of vacuolization4 nM[4]
Pediatric B-cell acute lymphoblastic leukemia cellsMTT AssayProfound inhibition at 0.5 nM and 1 nM[5]
BEL-7402, HepG2, Huh7, SMMC-7721 (human hepatocellular carcinoma)MTT AssaySignificant growth inhibition at 5 nM (48-72h)[6]

Note: The variability in IC50 values across different cell lines and assays underscores the importance of testing this compound in a diverse panel of cell lines using standardized protocols.[7][8]

In Vitro Genotoxicity Profile

A thorough literature search did not yield any publicly available in vitro genotoxicity data for this compound, Oligomycin A, or Bafilomycin A1 from standardized assays such as the Ames test or the in vitro micronucleus assay.

Recommendation: It is imperative to conduct a comprehensive panel of in vitro genotoxicity assays to assess the mutagenic and clastogenic potential of this compound. The standard battery of tests should include:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[9][10][11]

  • In Vitro Micronucleus Assay: To detect chromosomal damage (clastogenicity and aneugenicity).[12][13][14]

  • In Vitro Chromosomal Aberration Test: To visualize chromosomal abnormalities.

Signaling Pathway and Experimental Workflows

To facilitate the design of in vitro safety and toxicity studies for this compound, the following diagrams illustrate the general mechanism of action of ATPase inhibitors and standard experimental workflows for key in vitro assays.

ATPase_Inhibition_Pathway cluster_membrane Mitochondrial Inner Membrane ATP_Synthase ATP Synthase (F1Fo-ATPase) ATP_Production ATP Production ATP_Synthase->ATP_Production Produces A26771B This compound (or Oligomycin A) A26771B->ATP_Synthase Inhibits Proton_Gradient Proton Gradient Proton_Gradient->ATP_Synthase Drives Cellular_Processes Cellular Processes ATP_Production->Cellular_Processes Powers Apoptosis Apoptosis ATP_Production->Apoptosis Inhibition leads to Cytotoxicity_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells add_compound Add varying concentrations of This compound and controls plate_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, Neutral Red) incubate->add_reagent incubate2 Incubate add_reagent->incubate2 measure Measure Absorbance/ Fluorescence incubate2->measure analyze Calculate IC50 measure->analyze end End analyze->end Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus Micronucleus Assay start Start prepare_cells Prepare bacterial strains (Ames) or mammalian cells (Micronucleus) start->prepare_cells add_compound Expose to this compound, positive and negative controls (with and without S9 activation) prepare_cells->add_compound incubate Incubate add_compound->incubate plate_ames Plate on selective media incubate->plate_ames harvest_cells Harvest and fix cells incubate->harvest_cells count_colonies Count revertant colonies plate_ames->count_colonies analyze Analyze Data and Determine Genotoxicity count_colonies->analyze stain_cells Stain for nuclei and micronuclei harvest_cells->stain_cells score_micronuclei Score micronuclei frequency stain_cells->score_micronuclei score_micronuclei->analyze end End analyze->end

References

A Comparative Analysis of A-26771B and Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the legacy antibiotic A-26771B and a selection of novel antifungal agents currently in advanced stages of development: Fosmanogepix, Ibrexafungerp, Rezafungin, and Olorofim. The following sections detail their mechanisms of action, in vitro activity, and the experimental protocols used to generate the comparative data.

Introduction to this compound and Novel Antifungal Agents

This compound is a macrocyclic lactone antibiotic originally isolated from Penicillium turbatum. While historically investigated for its antibacterial properties, it has also demonstrated a spectrum of antifungal activity. In an era of increasing antifungal resistance, a new generation of antifungal agents with novel mechanisms of action is emerging, offering promising alternatives for treating invasive fungal infections. This guide focuses on a comparative assessment of this compound against four such agents:

  • Fosmanogepix: A first-in-class antifungal that inhibits the fungal enzyme Gwt1, crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.

  • Ibrexafungerp: A first-in-class triterpenoid that inhibits the enzyme β-(1,3)-glucan synthase, a key component in the synthesis of the fungal cell wall.

  • Rezafungin: A next-generation echinocandin that also inhibits β-(1,3)-glucan synthase, offering the benefit of a long half-life allowing for once-weekly dosing.

  • Olorofim: A first-in-class orotomide that inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo biosynthesis of pyrimidines in fungi.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and the novel antifungal agents against various clinically relevant fungal pathogens. MICs were determined using standardized broth microdilution methods as described in the Experimental Protocols section.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC Range (µg/mL)
Candida tropicalis6.25 - 100
Trichophyton mentagrophytes6.25 - 100
Botrytis cinerea6.25 - 100
Ceratocystis ulmi6.25 - 100
Verticillium albo-atrum6.25 - 100

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Candida Species

Antifungal AgentC. albicansC. glabrataC. parapsilosisC. tropicalisC. kruseiC. auris
Rezafungin 0.03/0.060.06/0.061/20.03/0.060.03/0.030.25
Fosmanogepix 0.008/0.060.004/0.120.002-0.030.002-0.03N/A0.008-0.015
Ibrexafungerp 0.062 (GM)0.125/0.250.12 - 0.250.517 (GM)0.5 - 10.5
Olorofim >12.5>12.5>12.5>12.5>12.5>12.5

Note: Data is presented as MIC50/MIC90 where available. GM indicates geometric mean. Olorofim is not active against yeasts.

Table 3: Comparative In Vitro Activity (MIC/MEC in µg/mL) Against Aspergillus Species

Antifungal AgentA. fumigatusA. flavusA. nigerA. terreus
Rezafungin 0.015/0.060.015/0.03N/AN/A
Fosmanogepix 0.015/0.030.015/0.030.015/0.030.015/0.03
Ibrexafungerp 0.5>8>8>8
Olorofim 0.0310.0160.030.008

Note: Data is presented as MEC50/MEC90 or MIC90 where available. MEC (Minimum Effective Concentration) is used for some antifungals against molds.

Experimental Protocols

The in vitro susceptibility data presented in this guide were generated following standardized broth microdilution methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

1. Preparation of Antifungal Solutions:

  • Stock solutions of each antifungal agent are prepared in a suitable solvent (e.g., dimethyl sulfoxide or water) at a high concentration.

  • Serial two-fold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS to a pH of 7.0. EUCAST guidelines specify the supplementation of the medium with 2% glucose.

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.

  • A suspension of the fungal cells is prepared in sterile saline or water and the turbidity is adjusted to a 0.5 McFarland standard.

  • This suspension is further diluted in the test medium to achieve a final inoculum concentration in the microtiter plate wells of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts (CLSI) or 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL for yeasts (EUCAST). For molds, the final inoculum concentration is typically higher.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated

Unveiling the Target: A Comparative Guide to A-26771B and Other ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of ATPase inhibitors, understanding the target specificity and potency of novel compounds is paramount. This guide provides a comparative analysis of the macrolide antibiotic A-26771B and other well-characterized ATPase inhibitors, offering insights into their mechanisms of action and the experimental protocols required for their evaluation. While this compound has been identified as an ATPase inhibitor, specific quantitative data on its potency and selectivity remains limited in publicly available literature. This guide, therefore, focuses on providing a framework for such an investigation by comparing it with established inhibitors of major ATPase classes.

Performance Comparison of ATPase Inhibitors

To effectively contextualize the potential of this compound, it is essential to compare its (currently uncharacterized) inhibitory profile with that of known ATPase inhibitors. The following table summarizes the inhibitory activity of three well-studied compounds against their respective ATPase targets.

InhibitorTarget ATPaseIC50 ValueSource
This compound F1Fo-ATPase (Mitochondrial)Not Reported-
Bafilomycin A1 Vacuolar H+-ATPase (V-ATPase)0.6 - 1.5 nM[1]
Oligomycin F1Fo-ATPase (Mitochondrial)Not Reported (Potent inhibitor)[2][3][4]
Ouabain Na+/K+-ATPase~15 nM - 0.08 µM[5][6][7]

Note: The IC50 value for Oligomycin is not consistently reported as a single molar concentration but it is widely recognized as a potent and specific inhibitor of mitochondrial F1Fo-ATPase. The IC50 for Ouabain can vary depending on the specific isoform of the Na+/K+-ATPase alpha subunit.[5][8][9]

Experimental Protocols for Confirming Target Specificity

Validating the specific molecular target of a putative ATPase inhibitor like this compound requires a series of robust biochemical and cell-based assays.

In Vitro ATPase Activity Assay

This fundamental assay directly measures the enzymatic activity of a purified or recombinant ATPase in the presence of the inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific ATPase.

Methodology:

  • Enzyme Preparation: Obtain purified or recombinant ATPase of interest (e.g., F1Fo-ATPase, V-ATPase, Na+/K+-ATPase).

  • Reaction Mixture: Prepare a reaction buffer containing ATP, the appropriate cations (e.g., Mg2+, Na+, K+), and other necessary co-factors.

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound) and a known inhibitor (positive control) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding the ATPase to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Detection of ATP Hydrolysis: Measure the amount of ADP or inorganic phosphate (Pi) produced. Common detection methods include:

    • Malachite Green Assay: A colorimetric method that detects the presence of inorganic phosphate.

    • Coupled Enzyme Assays: An NADH-coupled assay where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

    • Luminescence-based Assays: Assays that measure the remaining ATP levels using a luciferase-luciferin reaction.

    • Fluorescence-based Assays: Assays that use fluorescently labeled ATP or antibodies to detect ADP.[10]

  • Data Analysis: Plot the percentage of ATPase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Selectivity Profiling

To assess the specificity of an inhibitor, its activity should be tested against a panel of different ATPases.

Objective: To determine if the inhibitor is selective for a particular ATPase or if it has off-target effects.

Methodology:

  • Perform the in vitro ATPase activity assay as described above.

  • Test the inhibitor against a panel of different ATPases, including representatives from the major families (P-type, V-type, F-type, and ABC transporters).

  • Compare the IC50 values obtained for each ATPase. A significantly lower IC50 for one ATPase over others indicates selectivity.

Cell-Based Assays

These assays evaluate the effect of the inhibitor in a more physiologically relevant context.

Objective: To confirm the inhibitor's activity on its target within a cellular environment.

Methodology:

  • Cell Culture: Culture a cell line that expresses the target ATPase at a significant level.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor.

  • Functional Readout: Measure a cellular process that is dependent on the activity of the target ATPase. Examples include:

    • For V-ATPase inhibitors (like Bafilomycin A1): Measure the acidification of intracellular compartments (e.g., lysosomes) using pH-sensitive dyes.[10]

    • For Na+/K+-ATPase inhibitors (like Ouabain): Measure the intracellular concentrations of Na+ and K+ ions or assess changes in cell viability in cell lines known to be sensitive to Na+/K+-ATPase inhibition.

    • For mitochondrial F1Fo-ATPase inhibitors (like Oligomycin): Measure changes in cellular oxygen consumption rate (OCR) using extracellular flux analysis, or assess changes in mitochondrial membrane potential.

  • Data Analysis: Determine the concentration of the inhibitor that produces a half-maximal effect on the measured cellular function.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental processes and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Purified ATPase Purified ATPase ATPase Assay ATPase Assay Purified ATPase->ATPase Assay Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->ATPase Assay Known Inhibitor Known Inhibitor Known Inhibitor->ATPase Assay IC50 Determination IC50 Determination ATPase Assay->IC50 Determination Selectivity Panel Selectivity Panel IC50 Determination->Selectivity Panel Inhibitor Treatment Inhibitor Treatment Selectivity Panel->Inhibitor Treatment Validate in cells Cultured Cells Cultured Cells Cultured Cells->Inhibitor Treatment Functional Readout Functional Readout Inhibitor Treatment->Functional Readout Cellular Effect Cellular Effect Functional Readout->Cellular Effect

Caption: Experimental workflow for ATPase inhibitor validation.

ATPase_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_cellular_response Cellular Response ATPase ATPase (e.g., Na+/K+ Pump) Ion_Gradient Ion Gradient (e.g., Na+, K+) ATPase->Ion_Gradient ADP_Pi ADP + Pi ATPase->ADP_Pi Downstream_Signaling Downstream Signaling Ion_Gradient->Downstream_Signaling Inhibitor This compound Inhibitor->ATPase Physiological_Effect Physiological Effect Downstream_Signaling->Physiological_Effect ATP ATP ATP->ATPase

References

Safety Operating Guide

Standard Operating Procedure: A-26771B Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides mandatory procedures for the safe handling and disposal of A-26771B, a potent, synthetic prostaglandin E2 (PGE2) analog. Adherence to this protocol is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety Precautions

This compound is a biologically active compound with high potency. All handling and disposal steps must be performed within a certified chemical fume hood. Personnel must wear the following minimum Personal Protective Equipment (PPE):

  • Nitrile or neoprene gloves (double-gloving recommended)

  • Chemical splash goggles and a full-face shield

  • Impermeable laboratory coat

  • Appropriate respiratory protection may be required for handling powders or aerosols.

Step-by-Step Disposal Protocol

This procedure outlines the chemical inactivation of this compound prior to final disposal. Direct disposal of active this compound into laboratory drains or as regular chemical waste is strictly prohibited.

  • Segregate Waste: Collect all waste streams contaminated with this compound separately. This includes concentrated solutions, dilute aqueous waste, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE.

  • Prepare for Inactivation: Working in a chemical fume hood, prepare the inactivation solution as described in the experimental protocol (Section 4.0).

  • Inactivate Liquid Waste:

    • For each volume of this compound waste solution, slowly add 10 volumes of the freshly prepared 2 M sodium hydroxide (NaOH) inactivation solution.

    • Stir the resulting mixture at room temperature for a minimum of 12 hours to ensure complete hydrolysis and inactivation.

  • Neutralize: After the inactivation period, slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 using 1 M hydrochloric acid (HCl). Monitor the pH closely using a calibrated pH meter.

  • Final Disposal:

    • Liquid Waste: The neutralized, inactivated solution can be collected in a designated aqueous hazardous waste container for disposal through the institution's licensed hazardous waste management provider.

    • Solid Waste: All contaminated solids (gloves, pipette tips, empty vials) must be placed in a clearly labeled, sealed hazardous waste container designated for "this compound Solid Waste" and disposed of via incineration.

Quantitative Disposal Parameters

The following table summarizes the key quantitative parameters for the successful inactivation of this compound.

ParameterValueUnitNotes
Inactivation ReagentSodium Hydroxide (NaOH)-Reagent-grade
Reagent Concentration2MMust be freshly prepared
Waste-to-Reagent Ratio1:10v/ve.g., 10 mL waste to 100 mL reagent
Minimum Inactivation Time12HoursWith continuous stirring
Final pH Range6.0 - 8.0-Post-neutralization with 1 M HCl
Max. Container Volume4LFor collecting neutralized waste

Experimental Protocol: Chemical Inactivation of this compound

Objective: To hydrolyze the ester moiety of this compound, rendering it biologically inactive.

Materials:

  • This compound contaminated waste

  • Sodium Hydroxide (NaOH), pellets or beads

  • Hydrochloric Acid (HCl), concentrated

  • Deionized (DI) Water

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate glass beaker or flask

Methodology:

  • Prepare 2 M NaOH Solution:

    • Carefully weigh 80 grams of NaOH pellets.

    • In a 1 L volumetric flask, add approximately 500 mL of DI water.

    • Slowly add the NaOH pellets to the water while stirring. The reaction is exothermic; use a borosilicate glass flask and cool the solution in an ice bath as needed.

    • Once the NaOH is fully dissolved and the solution has cooled to room temperature, add DI water to the 1 L mark.

  • Perform Inactivation:

    • Measure the volume of the this compound waste to be inactivated.

    • Transfer the waste to a suitable container (e.g., a beaker 20x larger than the waste volume).

    • Calculate the required volume of 2 M NaOH solution (10x the waste volume).

    • Slowly add the 2 M NaOH solution to the waste while stirring.

    • Cover the container (e.g., with Parafilm) and allow it to stir at room temperature for at least 12 hours.

  • Perform Neutralization:

    • Prepare a 1 M HCl solution by diluting concentrated HCl.

    • Place the inactivated solution on a stir plate and immerse a calibrated pH probe.

    • Slowly add 1 M HCl dropwise until the pH of the solution stabilizes between 6.0 and 8.0.

    • The solution is now ready for collection in the designated hazardous waste container.

Waste Stream Management Workflow

The following diagram illustrates the decision-making process for managing different forms of this compound waste.

A26771B_Disposal_Workflow start This compound Waste Generated liquid_waste Liquid Waste (Aqueous / Organic) start->liquid_waste Is it liquid? solid_waste Solid Waste (Tips, Vials, Gloves) start->solid_waste Is it solid? inactivate Step 1: Inactivate (10 vol, 2M NaOH, 12h) liquid_waste->inactivate solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container neutralize Step 2: Neutralize (pH 6.0 - 8.0 with HCl) inactivate->neutralize aqueous_container Collect in Labeled Aqueous Waste Container neutralize->aqueous_container disposal_provider Transfer to Licensed Hazardous Waste Provider aqueous_container->disposal_provider solid_container->disposal_provider

Caption: Decision workflow for the safe disposal of this compound waste streams.

Essential Safety and Logistical Information for Handling A-26771B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "A-26771B" does not correspond to a publicly documented chemical, this guide is based on best practices for handling novel or uncharacterized potent compounds. A compound-specific risk assessment must be conducted before any handling occurs.

Hazard Identification and Risk Assessment

Before commencing any work with a new chemical entity, a comprehensive risk assessment is mandatory.[1] This process should include:

  • Hazard Identification: Determine the potential health and physical hazards. For an uncharacterized substance, it's prudent to assume it is hazardous.[2]

  • Exposure Assessment: Evaluate how, how much, and for how long individuals may be exposed.[3]

  • Risk Characterization: Combine the hazard and exposure assessments to determine the overall risk and the necessary control measures.[4]

For novel compounds, a conservative approach is essential, treating the substance as potentially highly toxic, carcinogenic, and mutagenic.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure.[6] The following table outlines recommended PPE for handling potent compounds.

Table 1: Recommended Personal Protective Equipment

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) Recommended for operations with a high potential for aerosol generation.[6][7]
Reusable Half or Full-Facepiece Respirator Use with P100/FFP3 particulate filters. A proper fit test is required.[6]
Disposable Respirators (e.g., N95) Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[6]
Hand Protection Double Gloving Wear two pairs of nitrile or neoprene gloves.[5] Change the outer pair immediately upon contamination.[6]
Body Protection Disposable Coveralls Materials like Tyvek® provide protection against chemical splashes and dust.[6]
Dedicated Lab Coat Should be worn over personal clothing and be professionally laundered or disposable.[6]
Eye Protection Chemical Splash Goggles or Face Shield Goggles should provide a complete seal around the eyes. A face shield can be worn for additional protection.[5][6]

| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[6] |

Operational Plan: A Step-by-Step Workflow

A systematic workflow ensures that all safety precautions are taken in the correct sequence.

experimental_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare & Verify Containment (e.g., Fume Hood, Glovebox) prep_ppe->prep_area prep_spill Assemble Spill Kit prep_area->prep_spill prep_waste Prepare Labeled Hazardous Waste Containers prep_spill->prep_waste handle_weigh Weigh Compound in Ventilated Enclosure prep_waste->handle_weigh handle_dissolve Prepare Solution in Containment handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp clean_decon Decontaminate Surfaces & Equipment handle_exp->clean_decon clean_dispose Segregate & Dispose of Contaminated Waste clean_decon->clean_dispose clean_doff Doff PPE in Designated Area clean_dispose->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.[6]

Disposal Plan

Proper management of chemical waste is critical for safety and regulatory compliance.

  • Segregation: Keep solid and liquid waste separate.[8] Do not mix incompatible chemicals in the same waste container.[9]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name, date, and responsible researcher's contact information.[10][11]

  • Containers: Use leak-proof containers that are chemically compatible with the waste. For instance, acids should not be stored in metal containers.[9] Fill containers to no more than 90% capacity.[9]

  • Storage: Store hazardous waste in a designated, secure area with secondary containment.[9]

  • Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed waste hauler.[12][13] Maintain accurate records of all disposed waste.[6][12]

Hypothetical Signaling Pathway

In drug development, a compound's effect on cellular signaling is a key area of investigation. The following diagram illustrates a hypothetical pathway where this compound could act as an inhibitor.

signaling_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation A26771B This compound A26771B->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.